Ambazone
Descripción
This compound is an antiseptic agent with potential antibacterial and antileukemic activity. Although the exact mechanism of action remains to be fully elucidated, this compound appears to interfere with the membrane-bound nucleotide system by increasing the intracellular concentration of cAMP in leukemia cells and macrophages, which potentially contributes to this agent's antineoplastic activity. Furthermore, this agent's affinity for various cellular targets, i.e. membranes, nucleic acids and proteins, may contribute to the overall antibacterial effect.
structure given in first source
Propiedades
IUPAC Name |
[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZIOUQAFBXNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046407 | |
| Record name | Ambazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-21-9 | |
| Record name | Ambazone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13697 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ambazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYK4592A3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ambazone's Role in Antiseptic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambazone is a synthetic antiseptic agent with a history of use in some regions for the treatment of local infections of the oral cavity and throat. Despite its clinical application, in-depth, publicly available research elucidating its precise mechanisms of action and a comprehensive quantitative assessment of its antimicrobial spectrum are not extensively documented. This technical guide synthesizes the available information on this compound's role in antiseptic research, detailing its proposed mechanisms of action, known antibacterial spectrum, and standardized experimental protocols for its evaluation. This guide also highlights the current gaps in knowledge and provides a framework for future research into this compound.
Introduction
This compound (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a chemical entity with recognized antiseptic properties. It has been primarily utilized as a bacteriostatic agent against Gram-positive bacteria, particularly streptococcal species responsible for oral and pharyngeal infections. The renewed interest in established antimicrobial agents, driven by the rise of antibiotic resistance, necessitates a deeper understanding of compounds like this compound. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals interested in further exploring the antiseptic potential of this compound.
Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated; however, existing research suggests a multi-targeted approach, a characteristic that could potentially limit the development of microbial resistance. Its proposed mechanisms include:
-
Membrane Interaction: this compound is believed to interact with the bacterial cell membrane. While the specifics of this interaction are not fully understood, it is hypothesized to disrupt membrane integrity and function. One study indicated a nonspecific interaction with the inner area of the phospholipid bilayer matrix of liposomes[1].
-
Inhibition of Macromolecular Synthesis: There is evidence to suggest that this compound inhibits the synthesis of bacterial DNA, RNA, and proteins, which is believed to be a key contributor to its toxic action on bacteria[1]. The exact molecular targets within these pathways have not been identified.
-
Interaction with Nucleic Acids: this compound's interaction with DNA appears to be dependent on its charge state. Neutral or singly positively charged forms of this compound have been shown to stabilize the secondary structure of DNA, whereas the doubly positively charged form binds more strongly and destabilizes it[1].
-
Intracellular Signaling: In eukaryotic cells, this compound has been observed to increase the cellular content of cyclic AMP (cAMP) in leukemia cells and macrophages[1]. It is plausible that it could interfere with similar signaling pathways in bacterial cells, although this has not been experimentally demonstrated.
Antibacterial Spectrum
This compound has demonstrated bacteriostatic action, primarily against Gram-positive cocci.
| Bacterial Species | Activity Reported | Reference |
| Streptococcus haemolyticus | Bacteriostatic | |
| Streptococcus pneumoniae | Bacteriostatic | |
| Viridans streptococci | Bacteriostatic | |
| Gram-negative bacteria | Limited/No Data |
Note on Quantitative Data: Extensive searches of publicly available scientific literature did not yield comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against a wide range of bacterial strains. The following table is a template illustrating how such data would be presented. Researchers are encouraged to perform such quantitative studies to fill this knowledge gap.
Table 1: Template for Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pyogenes | Data Not Found | Data Not Found |
| Streptococcus pneumoniae | Data Not Found | Data Not Found |
| Staphylococcus aureus | Data Not Found | Data Not Found |
| Escherichia coli | Data Not Found | Data Not Found |
| Pseudomonas aeruginosa | Data Not Found | Data Not Found |
Experimental Protocols
The following are detailed, standardized protocols that can be adapted for the comprehensive evaluation of this compound's antiseptic properties.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard.
-
Sterile pipette tips and multichannel pipette.
-
Incubator.
Protocol:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (broth and inoculum only).
-
Well 12 should serve as a sterility control (broth only).
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.
-
Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to quantify the inhibition of biofilm formation by this compound.
Materials:
-
This compound stock solution.
-
Sterile 96-well flat-bottom microtiter plates.
-
Bacterial culture and appropriate growth medium.
-
0.1% (w/v) crystal violet solution.
-
30% (v/v) acetic acid in water.
-
Phosphate-buffered saline (PBS).
-
Microplate reader.
Protocol:
-
Preparation of Plates:
-
Add 100 µL of bacterial suspension (adjusted to a suitable starting OD, e.g., 0.05) to the wells of a 96-well plate.
-
Add 100 µL of varying concentrations of this compound to the wells. Include a no-drug control.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
-
Washing:
-
Carefully remove the planktonic cells and medium from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
-
Quantification:
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.
-
The reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.
-
Visualizations
Proposed Multi-Target Mechanism of Action of this compound
Caption: Proposed multi-target mechanism of action of this compound on a bacterial cell.
Experimental Workflow for Biofilm Inhibition Assay
Caption: A generalized workflow for a biofilm inhibition assay.
Conclusion and Future Directions
This compound presents an interesting case of a legacy antiseptic with a potential role in an era of increasing antimicrobial resistance. Its apparent multi-targeted mechanism of action is a desirable trait for preventing the rapid emergence of resistant strains. However, the current body of public scientific literature is insufficient to fully appreciate its therapeutic potential.
Key areas for future research include:
-
Quantitative Antimicrobial Spectrum: Comprehensive studies to determine the MIC and MBC of this compound against a broad range of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant isolates.
-
Mechanism of Action Elucidation: Detailed molecular studies to identify the specific bacterial targets of this compound within the cell membrane and in the pathways of DNA, RNA, and protein synthesis.
-
Bacterial Signaling: Investigation into the effects of this compound on bacterial signaling pathways, such as quorum sensing, which could reveal additional mechanisms of its antiseptic action.
-
Biofilm Disruption: In-depth studies on the efficacy of this compound in preventing the formation of and eradicating mature bacterial biofilms.
-
In Vivo Efficacy and Safety: Modern, well-controlled in vivo studies to establish the efficacy and safety profile of this compound for various topical antiseptic applications.
By addressing these research gaps, the scientific community can better ascertain the true potential of this compound as a valuable tool in the fight against bacterial infections.
References
Investigating the Antineoplastic Properties of Ambazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambazone, a 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone, is a compound that has demonstrated antineoplastic properties, particularly against leukemia models. As a member of the thiosemicarbazone class of molecules, its mechanism of action is believed to involve the chelation of metal ions and the induction of oxidative stress, ultimately leading to apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its efficacy in animal models and its proposed mechanism of action. Due to the limited availability of recent and detailed public data on this compound, this guide also draws upon the broader understanding of thiosemicarbazones as a class to contextualize its potential antineoplastic effects. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a synthetic compound belonging to the thiosemicarbazone family, a class of molecules known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The antineoplastic potential of thiosemicarbazones has been recognized for several decades, with their mechanism of action often linked to their ability to chelate metal ions, particularly iron, which is essential for DNA synthesis and cell proliferation. This chelation can lead to the inhibition of ribonucleotide reductase, a key enzyme in the DNA synthesis pathway, and the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.
Early preclinical studies in the late 20th century investigated the anticancer effects of this compound, primarily focusing on its activity against murine leukemia models. These studies suggested that this compound's efficacy is, at least in part, dependent on a competent immune system. This guide synthesizes the available information on this compound's antineoplastic properties, providing researchers and drug development professionals with a detailed overview of its preclinical profile.
Quantitative Data
The publicly available quantitative data for this compound is limited. The following tables summarize the key findings from preclinical studies.
Table 1: In Vivo Efficacy of this compound against Murine Leukemia P388
| Parameter | Value | Animal Model | Administration Route & Schedule | Source |
| Effective Therapeutic Dose | 60 - 125 mg/kg | Mice | Oral, for 4-9 days | [1] |
Table 2: Acute Toxicity Data for Dihydrothis compound (a soluble derivative of this compound)
| Parameter | Value | Animal Model | Administration Route | Source |
| LD50 | 150 mg/kg | B6D2F1-mice | Intravenous | [2] |
| LD100 | 175 mg/kg | B6D2F1-mice | Intravenous | [2] |
| Maximum Tolerated Dose (MTD) | 100 mg/kg | B6D2F1-mice | Intravenous | [2] |
Experimental Protocols
Detailed experimental protocols from the original studies on this compound are not fully accessible. However, based on the available abstracts and related literature, the following methodologies were likely employed.
In Vivo Antineoplastic Activity Assessment
-
Animal Model: B6D2F1 hybrid mice were commonly used.
-
Tumor Model: Murine leukemia P388 was the primary cancer model investigated.[2][3][4] Tumor cells were likely inoculated intraperitoneally or subcutaneously.
-
Drug Administration: this compound was administered through various routes, including intraperitoneal (i.p.), oral (p.o.), subcutaneous (s.c.), and intravenous (i.v.).[2]
-
Treatment Schedule: A common schedule for oral administration was daily for 4 to 9 days.[1]
-
Efficacy Evaluation: The primary endpoint was likely the increase in the lifespan of treated mice compared to a control group, often expressed as the T/C ratio (median survival time of treated group / median survival time of control group x 100).
Workflow for In Vivo Efficacy Study
Signaling Pathways
Specific signaling pathways directly modulated by this compound in cancer cells have not been extensively elucidated in the available literature. However, based on the known mechanisms of the broader thiosemicarbazone class, a proposed signaling pathway for this compound's antineoplastic activity can be constructed.
Proposed Mechanism of Action for Thiosemicarbazones
Thiosemicarbazones are known to exert their anticancer effects through a multi-faceted mechanism that often converges on the induction of apoptosis. Key events include:
-
Iron Chelation: Thiosemicarbazones are potent chelators of intracellular iron, depleting the iron pools necessary for the activity of enzymes like ribonucleotide reductase, which is critical for DNA synthesis.
-
Generation of Reactive Oxygen Species (ROS): The iron-thiosemicarbazone complexes can be redox-active, catalyzing the production of ROS. This leads to oxidative stress, damaging cellular components such as DNA, lipids, and proteins.
-
Mitochondrial Dysfunction: The increase in ROS can lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Apoptosis Induction: The disruption of mitochondrial function and other cellular damage triggers the apoptotic cascade, involving the modulation of Bcl-2 family proteins (decreasing the anti-apoptotic Bcl-2 to pro-apoptotic Bax ratio) and the activation of caspases.
Diagram of Proposed Signaling Pathway
Conclusion
This compound, a member of the thiosemicarbazone class of compounds, has demonstrated antineoplastic activity in preclinical models, particularly against murine leukemia. Its mechanism of action is likely consistent with other thiosemicarbazones, involving iron chelation, induction of oxidative stress, and subsequent apoptosis of cancer cells. The available data suggests that its efficacy may also be linked to the host's immune response.
However, a significant gap exists in the publicly available literature regarding detailed quantitative efficacy data (e.g., IC50 values across a range of cancer cell lines) and specific molecular signaling pathways directly affected by this compound. Further research would be necessary to fully elucidate its antineoplastic profile and to determine its potential for further development as a cancer therapeutic. This guide provides a foundational overview for researchers interested in exploring the potential of this compound and related thiosemicarbazone compounds in oncology.
References
- 1. [Synthesis and biological activity of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone analogs. 1. Substitution at the S atom] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antineoplastic activity and toxicity of dihydrothis compound in comparison with this compound (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of 14C-ambazone in normal and leukemia P 388-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ambazone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambazone is a synthetic antiseptic agent with a history of use in certain regions for the treatment of local infections of the mouth and throat. Beyond its established antiseptic properties, research has unveiled its potential as an antineoplastic agent, demonstrating activity against various tumor cell lines. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its known mechanisms of action, with a focus on its interaction with biological membranes, nucleic acids, and its influence on intracellular signaling pathways, particularly the cyclic adenosine monophosphate (cAMP) cascade. This document aims to serve as a foundational resource for researchers and professionals involved in the study and development of this compound and related compounds.
Chemical Structure and Identification
This compound, with the IUPAC name 2-(4-(2-carbamimidoylhydrazineylidene)cyclohexa-2,5-dien-1-ylidene)hydrazine-1-carbothioamide, is a diimine derivative of benzoquinone.[1] Its chemical structure is characterized by a central p-benzoquinone diimine core substituted with a guanylhydrazone and a thiosemicarbazone group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(4-(2-carbamimidoylhydrazineylidene)cyclohexa-2,5-dien-1-ylidene)hydrazine-1-carbothioamide |
| CAS Number | 539-21-9 |
| Molecular Formula | C₈H₁₁N₇S |
| Molecular Weight | 237.28 g/mol |
| SMILES | NC(=N)N/N=C1\C=C\C(=N/NC(=S)N)/C=C1 |
| InChI | InChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4H,(H4,9,10,14)(H3,11,15,16) |
Physicochemical Properties
This compound is a red to very dark brown solid.[2] Its solubility and other physical characteristics are crucial for its formulation and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Red to Very Dark Brown Solid | [2] |
| Melting Point | 192-194 °C (decomposes) | [2] |
| Boiling Point | 386.7 ± 52.0 °C at 760 mmHg | [2] |
| Solubility | Slightly soluble in DMSO and Methanol. | [2] |
| pKa Values | 10.69, 7.39, 6.22 | [3] |
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated; however, research suggests a multi-targeted approach involving interactions with several key cellular components.[1][3] Its biological activities are attributed to its affinity for cell membranes, nucleic acids, and proteins.[3]
Membrane Interaction
This compound is considered a membrane-active agent.[4] Studies using fluorescence probes have indicated that this compound interacts with the inner region of the phospholipid bilayer of liposomes in a nonspecific manner.[2][3] This interaction is believed to be a foundational aspect of both its immunological and antineoplastic effects.[2][3]
Interaction with Nucleic Acids
The interaction of this compound with DNA is dependent on its protonation state.[3] Neutral or singly positively charged species of this compound have been shown to stabilize the secondary structure of DNA.[3] Conversely, the doubly positively charged form binds more strongly and leads to destabilization of the DNA structure.[3] This interaction is thought to contribute to its antibacterial and potential mutagenic effects by inhibiting bacterial DNA, RNA, and protein synthesis.[3]
Modulation of Intracellular Signaling
A significant aspect of this compound's bioactivity is its ability to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[1][3] The exact mechanism for this increase, whether through the activation of adenylyl cyclase or the inhibition of phosphodiesterase, is not yet fully understood. The elevation of cAMP levels is a key component of its potential antineoplastic activity.[1]
Experimental Protocols
Synthesis of this compound
A general synthesis procedure involves the reaction of p-benzoquinone with aminoguanidine, followed by treatment of the resulting product with thiosemicarbazide in an acidic solution. Purification is typically achieved through recrystallization.
Physicochemical Characterization
-
X-ray Diffraction (XRD): Single-crystal and powder XRD are used to determine the crystal structure of this compound and its different polymorphic and solvated forms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule and to study intermolecular interactions, such as hydrogen bonding.
-
Differential Scanning Calorimetry (DSC): DSC is utilized to determine the melting point and to study the thermal behavior and stability of different solid forms of this compound.
Investigation of Biological Interactions
-
Fluorescence Spectroscopy: The interaction of this compound with model membranes (liposomes) can be monitored using fluorescent probes like 1-anilino-8-naphthalenesulfonic acid (ANS). Changes in the fluorescence signal upon addition of this compound provide insights into its membrane-binding properties.
-
DNA Melting Studies: The effect of this compound on the stability of DNA can be assessed by monitoring the change in UV absorbance at 260 nm as a function of temperature. An increase or decrease in the melting temperature (Tm) in the presence of this compound indicates stabilization or destabilization of the DNA double helix, respectively.
Conclusion
This compound is a molecule of significant interest due to its dual antiseptic and potential antineoplastic activities. Its complex mechanism of action, involving interactions with multiple cellular targets and modulation of the cAMP signaling pathway, presents a compelling area for further research. This technical guide provides a consolidated resource of its chemical structure, physicochemical properties, and current understanding of its biological activities. A more detailed elucidation of its signaling pathways and the development of standardized, detailed experimental protocols will be crucial for advancing the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput fluorescence assay for membrane-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ammonium ions enhance proteolytic activation of adenylate cyclase and decrease its sensitivity to inhibition by "P"-site agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Ambazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a synthetic compound with a history of use as an oral antiseptic.[1][2] Patented in 1957, it has been utilized in several countries for the treatment of local infections of the mouth and throat, such as tonsillitis, pharyngitis, and gingivitis.[1][3][4] Beyond its well-established antiseptic properties, this compound has demonstrated intriguing antitumor and potential antiviral activities in preclinical studies, suggesting a broader pharmacological profile worthy of further investigation.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, consolidating available data on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile to support further research and drug development efforts.
Physicochemical Properties
This compound is a dark brown powder with the chemical formula C₈H₁₁N₇S and a molar mass of 237.28 g/mol .[1] It is sparingly soluble in water, with a reported solubility of 0.2 mg/100 ml.[1]
| Property | Value | Reference |
| IUPAC Name | [4-(2-(Diaminomethylidene)hydrazinyl)phenyl]iminothiourea | [1] |
| CAS Number | 539-21-9 | [1] |
| Molecular Formula | C₈H₁₁N₇S | [1] |
| Molar Mass | 237.28 g/mol | [1] |
| Appearance | Dark Brown Powder | [1] |
| Melting Point | 192–194 °C (decomposition) | [1] |
| Solubility in Water | 0.2 mg/100 ml | [1] |
Pharmacodynamics
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated but is understood to be multifaceted, encompassing antibacterial, antitumor, and potential antiviral effects.
Antibacterial Activity:
This compound exhibits bacteriostatic action, primarily against Gram-positive bacteria.[1][4] Its activity has been noted against hemolytic streptococcus, Streptococcus pneumoniae, and viridans streptococci.[1][4] While the exact mechanism is not fully detailed in the available literature, it is suggested that this compound's affinity for various cellular targets, including membranes, nucleic acids, and proteins, contributes to its overall antibacterial effect.[5][6] One proposed mechanism is the interference with bacterial cell wall synthesis.[7]
Antitumor Activity:
This compound's antineoplastic properties have been observed in various transplantable tumor models in mice and rats.[5] The antitumor effect appears to be at least partially mediated by the immune system.[5] A key aspect of its mechanism in leukemia cells involves the modulation of intracellular signaling pathways. This compound has been shown to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[5][6][8] This elevation of cAMP can interfere with the membrane-bound nucleotide system and contribute to its antineoplastic activity.[6][8]
Furthermore, this compound interacts with DNA.[5] DNA melting experiments have revealed that the nature of this interaction is dependent on the protonation state of the this compound molecule. Neutral or singly positively charged species of this compound stabilize the secondary structure of DNA, whereas the doubly positively charged form binds more strongly and destabilizes the DNA helix.[5]
Antiviral Activity:
Limited evidence suggests a weak antiviral activity of this compound. In a Sendai virus/chicken embryo fibroblast system, its antiviral effect is thought to result from the interaction with the Sendai virus NH glycoprotein.[5]
Signaling Pathway
The antitumor activity of this compound in leukemia cells is linked to the cyclic AMP (cAMP) signaling pathway. An increase in intracellular cAMP levels, as induced by this compound, can activate Protein Kinase A (PKA), which in turn can phosphorylate downstream targets, leading to various cellular responses, including the potential for apoptosis or cell growth arrest.
References
- 1. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 4. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and assay of Sendai virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Infectious Sendai Virus Using Plaque Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Microbial sensitivity to this compound (Faringosept) in pharyngeal samples from patients with acute infections of the upper respiratory tract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plaque assay of Sendai virus in monolayers of a clonal line of porcine kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
Ambazone: A Technical Guide on its Bacteriostatic Effects on Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Ambazone, a compound known for its antiseptic properties, has demonstrated bacteriostatic effects, particularly against gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its efficacy against specific gram-positive pathogens, and the experimental protocols used to evaluate its bacteriostatic properties. While quantitative data remains limited in publicly available literature, this document consolidates the existing knowledge to inform further research and development in the field of antimicrobial drug discovery.
Introduction
This compound (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a chemical compound that has been utilized as an antiseptic, primarily for the treatment of local infections in the oral cavity and throat. Its broad spectrum of antimicrobial activity has prompted investigations into its potential as a therapeutic agent against clinically relevant bacteria. Of particular interest is its efficacy against gram-positive organisms, which are responsible for a significant burden of community-acquired and hospital-acquired infections. This guide delves into the technical aspects of this compound's bacteriostatic effects on this class of bacteria.
Proposed Mechanism of Action
The bacteriostatic effect of this compound is believed to stem from its ability to interact with multiple cellular targets within the bacterial cell, thereby inhibiting essential life processes. Unlike antibiotics that may have a single, specific target, this compound's multi-faceted approach may reduce the likelihood of rapid resistance development. The proposed mechanisms include interference with nucleic acid and protein synthesis, as well as interaction with the cell membrane.[1]
It is suggested that this compound can inhibit the synthesis of bacterial DNA, RNA, and proteins, which are fundamental processes for bacterial growth and replication.[1] Furthermore, studies on its interaction with model membrane systems indicate that it can associate with the phospholipid bilayer, which could disrupt membrane integrity and function.[1] The neutral or singly positively charged forms of this compound have been shown to stabilize the secondary structure of DNA, while the doubly positively charged form binds more strongly and leads to destabilization.[1] This complex interaction with multiple cellular components contributes to its overall antibacterial effect.[1]
Quantitative Data on Bacteriostatic Effects
A comprehensive review of the available scientific literature reveals a notable lack of specific quantitative data regarding the bacteriostatic effects of this compound against a wide range of gram-positive bacteria. While studies mention its effectiveness against pathogens such as Staphylococcus aureus and Streptococcus pyogenes, precise Minimum Inhibitory Concentration (MIC) values and zone of inhibition measurements are not consistently reported in the accessible search results.[2] This data gap highlights a critical area for future research to establish a more definitive profile of this compound's antimicrobial potency.
| Gram-Positive Bacterium | Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (Diameter in mm) |
| Staphylococcus aureus | Not Specified | Data not available in search results | Data not available in search results |
| Streptococcus pyogenes | Not Specified | Data not available in search results | Data not available in search results |
Table 1: Summary of this compound's Bacteriostatic Effects on Key Gram-Positive Bacteria
Experimental Protocols
To assess the bacteriostatic activity of a compound like this compound, standardized methods from established bodies such as the Clinical and Laboratory Standards Institute (CLSI) are typically employed. The two most common methods are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method (Kirby-Bauer test) to measure the zone of inhibition.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test compound (this compound) stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Positive control (broth with inoculum, no compound).
-
Negative control (broth only).
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in the microtiter plate using the sterile broth. The final volume in each well should be uniform (e.g., 100 µL).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, including the positive control well.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[3]
-
Reading Results: The MIC is determined as the lowest concentration of this compound in a well that shows no visible turbidity (bacterial growth).[3]
Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile paper disks of a standard diameter.
-
Solution of this compound at a known concentration.
-
Sterile Mueller-Hinton Agar (MHA) plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Sterile cotton swabs.
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[4]
-
Disk Application: Aseptically apply a paper disk impregnated with a known amount of this compound to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.[4]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[5]
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[5]
Discussion and Future Directions
The available evidence suggests that this compound possesses bacteriostatic properties against gram-positive bacteria through a multi-target mechanism of action. This is a promising characteristic in an era of growing single-target antibiotic resistance. However, the lack of robust, publicly available quantitative data is a significant limitation to its further development as a therapeutic agent.
For researchers and drug development professionals, the following steps are crucial:
-
Systematic In Vitro Studies: A comprehensive evaluation of this compound's MIC and zone of inhibition against a diverse panel of clinically relevant gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), is imperative.
-
Mechanism of Action Elucidation: Advanced molecular studies are needed to precisely identify the binding sites and the extent of inhibition of DNA, RNA, and protein synthesis. The effects on bacterial membrane potential and permeability should also be quantified.
-
In Vivo Efficacy and Toxicity: Following promising in vitro results, preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
- 1. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Microbial sensitivity to this compound (Faringosept) in pharyngeal samples from patients with acute infections of the upper respiratory tract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. asm.org [asm.org]
- 5. apec.org [apec.org]
Ambazone: A Potential Antileukemic Agent - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambazone (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone) is a chemical entity that has demonstrated potential as an antineoplastic agent, particularly in the context of leukemia. Early preclinical studies have indicated its efficacy in murine leukemia models, suggesting a mechanism of action that intertwines direct cellular effects with modulation of the host immune response. This technical guide synthesizes the available scientific literature on this compound's antileukemic properties, presenting key findings, outlining experimental approaches, and visualizing putative signaling pathways. While the existing data provides a foundational understanding, this paper also highlights the need for further comprehensive studies to fully elucidate its therapeutic potential and mechanism of action.
Introduction
This compound is a thiosemicarbazone derivative that has been investigated for its biological activities, including antiseptic and potential antineoplastic properties[1][2]. Its chemical structure, featuring a 1,4-benzoquinone core, positions it as a molecule of interest for anticancer research. This document provides an in-depth overview of the existing research on this compound's potential as an antileukemic agent, with a focus on its preclinical efficacy, proposed mechanisms of action, and the experimental methodologies used in its evaluation.
Preclinical Antileukemic Activity of this compound
This compound has shown antineoplastic activity in preclinical studies, primarily against murine leukemia models. The majority of the available data focuses on the P388 and L1210 leukemia cell lines.
In Vivo Efficacy
The antileukemic effect of this compound appears to be age-dependent. The antineoplastic activity against murine leukemia P388 was significantly reduced in older mice (12 and 18 months old) compared to younger animals[4][5]. This suggests that host factors, which change with age, play a crucial role in the therapeutic efficacy of this compound.
Table 1: Summary of In Vivo Antileukemic Activity of this compound
| Leukemia Model | Animal Model | Key Findings | Citations |
| P388 | Murine | Demonstrated antineoplastic activity. Efficacy is age-dependent, with reduced activity in older mice.[4][5] | |
| L1210 | Murine | Prolonged life expectancy and potential for complete cure with oral administration.[3] |
Note: Specific quantitative data such as percentage increase in lifespan or tumor growth inhibition are not detailed in the available literature.
Proposed Mechanism of Action
The precise mechanism of action for this compound's antileukemic effects has not been fully elucidated. However, the available evidence points towards a dual mechanism involving direct effects on leukemia cells and modulation of the host's immune system.
Interference with Cellular Signaling: The cAMP Pathway
A recurring hypothesis is that this compound interferes with the membrane-bound nucleotide system in leukemia cells[1][6]. This interference is thought to lead to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP)[1][6][7][8]. Elevated cAMP levels are known to be involved in the regulation of cell growth and differentiation and can induce apoptosis in leukemia cells.
Diagram 1: Proposed cAMP-Mediated Signaling Pathway of this compound
Caption: Proposed mechanism of this compound leading to apoptosis via increased intracellular cAMP.
Immunomodulatory Effects
The antileukemic action of this compound appears to be at least partially dependent on a competent immune system. Studies have shown that the antileukemic effect of this compound was diminished in congenitally athymic (nude) mice, which lack a functional T-cell system[4]. This suggests that T-lymphocytes play a significant role in the drug's overall efficacy. The age-dependent decrease in this compound's activity also correlates with immunosenescence, particularly of T-cell functions[4].
Diagram 2: Workflow for Investigating Immune-Mediated Effects
Caption: Experimental workflow to evaluate the role of the immune system in this compound's antileukemic activity.
Experimental Methodologies
Detailed experimental protocols for the studies on this compound are not extensively reported in the readily available literature. However, based on the descriptions in the abstracts, the following methodologies were likely employed.
In Vivo Murine Leukemia Models
-
Cell Lines: P388 and L1210 murine leukemia cell lines.
-
Animal Models: DBA/2 or B6D2F1 mice are commonly used for these leukemia models.
-
Tumor Inoculation: A standardized number of leukemia cells (e.g., 10^5 or 10^6 cells) would be injected intraperitoneally (i.p.) or subcutaneously (s.c.) into the mice.
-
Treatment: this compound would be administered orally (p.o.) or via i.p. injection. Treatment schedules would typically begin one day after tumor inoculation and continue for a defined period.
-
Efficacy Evaluation: The primary endpoint would be the mean survival time (MST) of the treated animals compared to a vehicle-treated control group. The percentage increase in lifespan (% ILS) would be calculated. For s.c. models, tumor volume would be measured periodically.
Immunological Assays
-
Animal Models: To assess the role of the immune system, studies would utilize immunocompromised mouse strains such as congenitally athymic nude mice (lacking T-cells) and compare the efficacy of this compound in these mice to that in immunocompetent mice.
-
T-Cell Function Assays: While not explicitly detailed for this compound, standard immunological techniques would be employed. These could include:
-
Lymphocyte Proliferation Assays: To determine the effect of this compound on T-cell proliferation in response to mitogens.
-
Cytokine Release Assays: To measure the production of cytokines (e.g., IFN-γ, IL-2) by T-cells after stimulation.
-
In Vitro Cytotoxicity Assays: To assess the ability of T-cells from this compound-treated animals to kill leukemia cells.
-
Mechanistic Studies (cAMP Measurement)
-
Cell Culture: Leukemia cell lines (e.g., L1210) would be cultured in vitro.
-
Treatment: Cells would be incubated with varying concentrations of this compound for different time points.
-
cAMP Measurement: Intracellular cAMP levels would be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.
Future Directions and Conclusion
The existing body of research provides a compelling, albeit incomplete, picture of this compound's potential as an antileukemic agent. The preliminary findings of its efficacy in murine models and its unique proposed mechanism of action warrant further investigation.
Key areas for future research include:
-
In Vitro Cytotoxicity Screening: Determination of IC50 values of this compound against a broad panel of human leukemia cell lines to understand its potency and spectrum of activity.
-
Detailed Mechanistic Studies: Elucidation of the precise molecular targets of this compound and the downstream signaling events following the increase in intracellular cAMP. This should include comprehensive studies on the induction of apoptosis.
-
In-Depth Immunological Investigations: A thorough characterization of the effects of this compound on different immune cell subsets (T-cells, NK cells, macrophages) and their contribution to the overall antileukemic effect.
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to correlate its exposure with its antileukemic activity.
-
Evaluation of Analogs: While initial studies on simple derivatives showed reduced activity, modern medicinal chemistry approaches could be used to design and synthesize novel this compound analogs with improved potency and pharmacological properties.
References
- 1. This compound | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 539-21-9 | >98% [smolecule.com]
- 4. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of age on antileukemic action, subacute toxicity and tissue distribution of this compound in B6D2F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ambazone: A Technical Whitepaper on its Historical Development and Initial Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a synthetic compound with a notable history as both an oral antiseptic and a subject of oncological research. Patented in 1957 by Bayer, it saw limited clinical use in some regions and has been the focus of numerous preclinical investigations. This document provides a detailed overview of the historical development of this compound, its synthesis, and the foundational in vitro and in vivo studies that characterized its biological activity. Quantitative data from these early studies are summarized, and where available, experimental protocols are detailed to provide a comprehensive resource for researchers.
Historical Development
This compound was first patented in 1957 by Bayer under the trade name Iversal and was used for a short period in Germany as an oral antiseptic.[1] Its application has continued in Russia, Poland, Romania, and other countries of the former Soviet Union.[1] It has not received approval from the United States Food and Drug Administration (FDA).[1] Early research into this compound focused on its bacteriostatic properties, particularly against streptococcal species, and later expanded to investigate its potential as an anti-tumor agent.[1]
Synthesis of this compound
The synthesis of this compound is a two-step process involving the reaction of 1,4-benzoquinone with aminoguanidine and thiosemicarbazide.[1] While the initial synthesis was straightforward, obtaining a pharmaceutical-grade product proved challenging due to the presence of by-products, synthetic intermediates, and decomposition products.[1]
Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Purification of Crude this compound
Step 1: Maceration
-
Crude this compound is macerated with a non-polar solvent such as benzene, n-hexane, toluene, or xylene.
-
The maceration is carried out with stirring for one hour at a temperature between 40°C and 45°C.
-
This step is designed to remove elemental sulfur from the crude product.
Step 2: Recrystallization
-
The this compound isolated from maceration is dissolved in N,N-dimethylformamide at a temperature between 60-65°C.
-
A lower aliphatic alcohol (e.g., methanol or ethanol) is then slowly added to the solution.
-
The solution is cooled and maintained at 5-10°C for two hours to allow for crystallization.
-
The resulting purified this compound is isolated by filtration.
Initial Biological Studies
The initial investigations into this compound's biological activity focused on its antiseptic and anti-tumor properties.
Antibacterial Activity
This compound was identified as an oral antiseptic with bacteriostatic action against several bacterial species.
Experimental Protocol: Antibacterial Susceptibility Testing (General) Early studies on the antibacterial properties of new compounds typically involved methods such as agar diffusion or broth dilution to determine the minimum inhibitory concentration (MIC).
-
Agar Diffusion (Disk Diffusion Method):
-
A standardized inoculum of the test bacterium is uniformly spread onto an agar plate.
-
A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface.
-
The plate is incubated under appropriate conditions.
-
The diameter of the zone of inhibition around the disk is measured to determine the susceptibility of the bacterium to this compound.
-
-
Broth Dilution:
-
Serial dilutions of this compound are prepared in a liquid growth medium in test tubes or microtiter plates.
-
Each tube or well is inoculated with a standardized suspension of the test bacterium.
-
After incubation, the tubes or wells are examined for visible signs of bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that prevents visible growth.
-
Quantitative Data: Antibacterial Spectrum While specific MIC values from the earliest studies are not readily available, this compound was reported to be effective against:
-
Hemolytic streptococcus
-
Streptococcus pneumoniae
-
Viridans streptococci[1]
Anti-Tumor Activity
A significant portion of the early research on this compound explored its efficacy against murine leukemias.
Experimental Protocol: In Vivo Murine Leukemia Studies (General) The following is a generalized protocol based on common practices for testing anti-leukemic agents in murine models during that period.
-
Animal Model: B6D2F1 hybrid mice were commonly used.
-
Tumor Cell Lines: P388 and L1210 murine leukemia cell lines were utilized.
-
Tumor Inoculation: A known number of leukemia cells were inoculated intraperitoneally or intravenously into the mice.
-
Treatment: this compound was administered orally for a specified number of days (e.g., 4-9 days).
-
Efficacy Evaluation: The primary endpoint was typically the mean survival time of the treated mice compared to a control group of mice that received a placebo. An increase in life span (ILS) was calculated.
Quantitative Data: Anti-Leukemic Efficacy in Rodents
| Parameter | Value | Species | Reference |
| Therapeutic Dose | 60-125 mg/kg body weight | Rats | [1] |
| Absorption (Oral) | 35-50% (incomplete) | Rats and Mice |
Mechanism of Action (Initial Hypotheses)
Early investigations into this compound's mechanism of action suggested a multi-faceted interaction with cellular components.
Proposed Cellular Targets and Effects
Caption: Postulated mechanisms of action of this compound from initial studies.
The proposed mechanisms included:
-
Membrane Interaction: this compound was found to interact with the phospholipid bilayer of cell membranes, leading to an increase in cellular cyclic AMP (cAMP) content in leukemia cells and macrophages.
-
DNA Interaction: The effect of this compound on DNA was observed to be dependent on its protonation state. Neutral or singly positively charged forms stabilized the secondary structure of DNA, while the doubly positively charged form was found to destabilize it.
-
Inhibition of Macromolecular Synthesis: The toxic effects of this compound on bacteria were attributed to the inhibition of DNA, RNA, and protein synthesis.
Conclusion
The early research on this compound established its dual role as an antiseptic and a potential anti-neoplastic agent. While its clinical use as an antiseptic has been limited geographically, the initial preclinical studies provided valuable insights into its biological activities. The synthesis, though straightforward in principle, highlighted the challenges of purification. The anti-leukemic studies in murine models demonstrated significant efficacy, paving the way for further investigation. The proposed mechanisms of action, centered on membrane and DNA interactions, provided a foundation for understanding its cellular effects. This historical perspective serves as a critical resource for contemporary researchers interested in the re-evaluation and potential repurposing of this intriguing molecule. Further research to elucidate the specific signaling pathways and to conduct modern, well-controlled preclinical and clinical studies would be necessary to fully realize the therapeutic potential of this compound and its derivatives.
References
Ambazone: A Comprehensive Technical Overview of its Chemical Identity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a chemical compound with a history of use as an oral antiseptic.[1] More recently, it has garnered attention for its potential antineoplastic properties, demonstrating activity against various tumor models.[2][3] This technical guide provides a detailed overview of this compound's chemical identifiers, its proposed mechanism of action, and a summary of key experimental protocols used to elucidate its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic agents.
Chemical Identifiers and Properties
This compound is a structurally unique molecule with several key identifiers that are crucial for its accurate documentation and study. The Chemical Abstracts Service (CAS) has assigned the number 539-21-9 to this compound.[2] A comprehensive list of its chemical identifiers and physicochemical properties is provided in the tables below.
| Identifier Type | Identifier |
| CAS Number | 539-21-9[2] |
| Molecular Formula | C₈H₁₁N₇S[2] |
| Molecular Weight | 237.28 g/mol [2] |
| IUPAC Name | 2-[4-(2-carbamimidoylhydrazineylidene)cyclohexa-2,5-dien-1-ylidene]hydrazine-1-carbothioamide[2] |
| InChI | InChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4H,(H4,9,10,14)(H3,11,15,16)[2] |
| InChIKey | MLMFUKWWZIZRHX-UHFFFAOYSA-N[2] |
| SMILES | S=C(N)NN=C1C=CC(=NNC(=N)N)C=C1[2] |
| PubChem CID | 1549158[4] |
| Property | Value |
| Appearance | Red to Very Dark Brown Solid[2] |
| Melting Point | 192-194°C (decomposes)[2] |
| Boiling Point | 386.7±52.0°C at 760 mmHg[2] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly)[2] |
| Storage | Store at 2-8°C[2] |
Mechanism of Action
The biological activity of this compound is multifaceted, with evidence suggesting its involvement in several cellular processes. Its antiseptic properties are thought to stem from its affinity for various cellular targets, including membranes, nucleic acids, and proteins, leading to the inhibition of bacterial DNA, RNA, and protein synthesis.[2]
The antitumor effects of this compound are an area of active investigation. A key aspect of its mechanism appears to be the induction of an overall increase in the cellular content of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[2][3] This suggests an interaction with the membrane-bound nucleotide system, potentially through the modulation of G protein-coupled receptors (GPCRs) and adenylyl cyclase activity. Furthermore, the antineoplastic effect of this compound seems to be at least partially mediated by the immune system.[3] this compound has also been shown to interact with DNA, with its effect being dependent on its protonation state.[3]
Experimental Protocols
The following sections detail the methodologies for key experiments that have been instrumental in characterizing the biological activity of this compound.
DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)
This assay is used to evaluate the effect of this compound on the proliferation of lymphocytes by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
Methodology:
-
Cell Culture: Lymphocytes from healthy donors are stimulated with mitogens such as Concanavalin A (Con A) or Phytohemagglutinin (PHA) in vitro.
-
Treatment: The stimulated lymphocyte cultures are treated with varying concentrations of this compound.
-
Radiolabeling: [³H]-labelled thymidine is added to the cell cultures.
-
Incubation: The cultures are incubated to allow for the incorporation of the radiolabeled thymidine into the DNA of proliferating cells.
-
Harvesting and Measurement: The cells are harvested, and the DNA is isolated. The amount of incorporated [³H]-thymidine is quantified using a scintillation counter.
-
Analysis: The rate of DNA synthesis in this compound-treated cells is compared to that of untreated control cells to determine the inhibitory effect of the compound. A concentration-dependent inhibition of DNA synthesis is typically observed.[2]
Cytotoxicity and Antitumor Activity Assays
A variety of in vitro and in vivo models have been employed to assess the antitumor potential of this compound.
In Vitro Colony-Forming Assay:
This assay determines the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.
Methodology:
-
Cell Seeding: A single-cell suspension of a tumor cell line (e.g., mouse melanoma B16K cells) is seeded into culture plates.
-
Treatment: The cells are treated with this compound, often in combination with other agents like tumor necrosis factor-alpha (TNF-α), to assess for synergistic effects.
-
Incubation: The plates are incubated for a period sufficient for colony formation (typically 1-2 weeks).
-
Fixation and Staining: The colonies are fixed with a suitable fixative (e.g., methanol) and stained with a dye such as crystal violet to make them visible.
-
Colony Counting: The number of colonies in the treated plates is counted and compared to the number in untreated control plates to determine the inhibition of colony formation.
In Vivo Antitumor Studies:
These studies evaluate the efficacy of this compound in living organisms bearing tumors.
Methodology:
-
Tumor Implantation: Transplantable tumors (e.g., L1210 or P388 leukemia) are implanted in mice or rats.
-
Drug Administration: this compound is administered to the tumor-bearing animals, typically orally, for a defined period (e.g., 4-9 days).
-
Monitoring: The animals are monitored for tumor growth, and key endpoints such as life expectancy are recorded.
-
Analysis: The therapeutic effect is evaluated by comparing the outcomes in the treated group to a control group that received a placebo.[2][3]
Conclusion
This compound presents a compelling profile as a bioactive molecule with both antiseptic and antineoplastic properties. Its mechanism of action, centered around the modulation of intracellular cAMP levels and interaction with cellular membranes and DNA, offers multiple avenues for further investigation and therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to build upon in their exploration of this compound and similar compounds. A deeper understanding of its molecular targets and signaling pathways will be critical in fully realizing its therapeutic potential.
References
- 1. [Synthesis and biological activity of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone analogs. 1. Substitution at the S atom] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of this compound and this compound derivatives on immunologic processes in human lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antineoplastic activity and toxicity of dihydrothis compound in comparison with this compound (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ambazone Experimental Protocol for Leukemia Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambazone (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone) is a thiosemicarbazone compound that has demonstrated antineoplastic activity, particularly against murine leukemia models.[1] While in vivo studies have highlighted its potential, detailed in vitro experimental protocols for leukemia cell lines are not extensively documented in publicly available literature. This document provides a comprehensive set of application notes and protocols derived from studies on closely related thiosemicarbazone derivatives. These protocols can be adapted for the investigation of this compound's efficacy and mechanism of action in various leukemia cell lines.
Data Presentation: Cytotoxicity of Thiosemicarbazone Derivatives in Leukemia Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiosemicarbazone derivatives in different leukemia cell lines, as reported in the literature. This data provides a comparative baseline for the expected potency of compounds within this class.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazone Derivative | HL-60 | < 10 | [2] |
| Thiosemicarbazone Derivative | K562 | < 10 | [2] |
| Thiosemicarbazone Derivative | K562-Lucena | < 10 | [2] |
| Thiosemicarbazone Derivative | MOLT-4 | < 10 | [2] |
| Thiosemicarbazone Derivative | Daudi | Not specified | [3] |
| Thiosemicarbazone Derivative | Jurkat | Not specified | [3] |
| Thiosemicarbazone Derivative | Molt-4 | Not specified | [3] |
| Thiosemicarbazone Derivative | Namalwa | Not specified | [3] |
| Thiosemicarbazone Derivative | MM.1S | Not specified | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60, K562, Jurkat)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for the remaining 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
References
- 1. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of β-Lapachone derivatives on human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular events and cytotoxic effects of a novel thiosemicarbazone derivative in human leukemia and lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ambazone Solutions in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Ambazone solutions for use in common in vitro assays, including antimicrobial susceptibility testing and cytotoxicity assays for cancer cell lines. The information is curated to ensure reproducible and reliable results.
Product Information
-
Name: this compound
-
CAS Number: 539-21-9
-
Molecular Formula: C₈H₁₁N₇S
-
Molecular Weight: 237.28 g/mol
-
Appearance: Brown or copper-colored crystals
-
Storage: this compound is very hygroscopic and should be stored in a desiccated environment.[1] The monohydrate form is common.[2]
Solubility and Stability
This compound's solubility is a critical factor in the preparation of solutions for in vitro experiments. Its stability in various solvents and media should also be considered to ensure the integrity of the compound throughout the assay.
Solubility Profile:
| Solvent/Medium | Solubility | Reference |
| Water | Sparingly soluble (0.2 mg/100 ml) | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |
| Dimethylformamide (DMF) | Freely soluble | [3] |
| Dilute Acids | Freely soluble | [3] |
| Ethanol | Moderately soluble | [3] |
| Acetone | Moderately soluble | [3] |
| Methanol | Slightly soluble | [1] |
| Physiological Media | The acetate salt solvate form shows improved solubility. | [5] |
Stability Profile:
| Condition | Observation | Reference |
| Hygroscopic | This compound readily absorbs moisture from the air. | [1] |
| Temperature | The monohydrate form can be reversibly converted to the anhydrous form upon heating. | [5][6] |
| In Solution | The stability of this compound in cell culture media at physiological temperatures (37°C) has not been extensively reported and should be determined empirically for long-term experiments. |
Experimental Protocols
Preparation of this compound Stock Solution
For most in vitro assays, particularly cell-based assays, a concentrated stock solution is prepared in an organic solvent and then diluted to the final working concentration in the aqueous assay medium. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its widespread use and compatibility with most cell culture and microbiological assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a low-humidity environment due to the hygroscopic nature of this compound.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid in solubilization, but care should be taken to avoid degradation.
-
Sterilization: Solutions prepared in DMSO do not typically require filter sterilization.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Recommended Stock Concentrations:
| Stock Concentration | Mass of this compound per 1 ml DMSO |
| 10 mM | 2.37 mg |
| 25 mM | 5.93 mg |
| 50 mM | 11.86 mg |
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains using the broth microdilution method.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the MIC of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Positive control (broth with inoculum, no this compound)
-
Negative control (broth only)
-
Solvent control (broth with inoculum and DMSO at the highest concentration used)
Protocol:
-
Prepare Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well to achieve twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this bacterial inoculum to each well (except the negative control).
-
Controls:
-
Positive Control: Add 100 µL of inoculum to a well with 100 µL of broth.
-
Negative Control: A well with 200 µL of broth only.
-
Solvent Control: Add the highest concentration of DMSO used in the dilutions to a well with broth and inoculum to ensure the solvent does not inhibit bacterial growth.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the assessment of this compound's cytotoxic effects on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for In Vitro Anticancer Assay:
Caption: Workflow for assessing this compound's cytotoxicity via MTT assay.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Vehicle control (medium with the highest concentration of DMSO used)
-
Untreated control (medium only)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare Working Solutions: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Ensure the final concentration of DMSO in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The cell viability can be calculated as a percentage relative to the untreated control.
General Considerations
-
Solvent Toxicity: Always include a solvent control in your experiments to ensure that the concentration of DMSO used is not affecting the experimental outcome. The final concentration of DMSO should generally be kept below 1%, and for many cell lines, below 0.5% is recommended.
-
Precipitation: Due to this compound's poor aqueous solubility, precipitation may occur when diluting the DMSO stock solution into aqueous media. Visually inspect the solutions after dilution. If precipitation occurs, consider using a different solvent, adjusting the pH, or using the more soluble acetate salt solvate form of this compound if available.
-
Hygroscopicity: Handle this compound powder in a dry environment and store it in a desiccator to prevent water absorption, which could affect its weight and stability.
-
Light Sensitivity: While not explicitly stated in the provided literature, it is good practice to protect stock solutions from light, especially during long-term storage.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure and physicochemical characterization of this compound monohydrate, anhydrous, and acetate salt solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Ambazone in Murine In Vivo Studies
These application notes provide a comprehensive guide for researchers and scientists on the use of ambazone in preclinical in vivo studies using murine models. The information is intended to facilitate experimental design and execution for drug development professionals.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in murine models.
Table 1: this compound Dosage and Efficacy in Murine Tumor Models
| Murine Model | Administration Route | Dosage Range (mg/kg) | Dosing Schedule | Observed Effect |
| Transplantable Tumors | Oral | 60 - 125 | Daily for 4-9 days | Antitumor activity[1] |
| Leukemia P388 | Not Specified | Not Specified | Not Specified | Antineoplastic activity[2][3] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose (mg/kg) | Half-life (t½) | Oral Bioavailability | Key Findings |
| Rat | Intravenous (IV) | 50 | ~6-7 hours | Not Applicable | Rapid and high tissue penetration; preferential elimination via kidneys.[4] |
| Rat | Oral | Not Specified | Not Specified | ~40% | Incomplete absorption from the gastrointestinal tract.[4] |
| Mouse | Oral | Not Specified | Not Specified | ~35-50% | Incompletely absorbed from the gastrointestinal tract.[1] |
Note: Mouse-specific pharmacokinetic parameters such as Cmax, Tmax, and AUC are not well-documented in the reviewed literature. The data from rat studies can be used as a preliminary reference.
Table 3: Toxicological Data for this compound and Related Compounds
| Compound | Species | Administration Route | Parameter | Value (mg/kg) |
| Dihydrothis compound | B6D2F1-mice | Intravenous (IV) | LD50 | 150 |
| Dihydrothis compound | B6D2F1-mice | Intravenous (IV) | MTD | 100 |
Note: Specific LD50 and MTD values for this compound in mice via various routes were not available in the reviewed literature. The data for the derivative dihydrothis compound is provided for reference. Caution is advised when extrapolating this data to this compound.
Experimental Protocols
Murine Models
This compound has shown efficacy in various transplantable tumor models in mice, with specific mention of the P388 leukemia model.[1][2][3][5] The antineoplastic effect of this compound appears to be at least partially mediated by the immune system, with a notable dependence on T-cell function.[2] Consequently, immunocompetent mouse strains are recommended for efficacy studies. The antileukemic action of this compound has been observed to be more pronounced in younger adult mice compared to aged animals.[2][3]
Drug Preparation and Administration
This compound is characterized by low hydrophobicity.[1] Due to its poor water solubility, careful selection of a vehicle is critical for achieving appropriate dosing solutions for in vivo administration.
Oral Administration (Gavage):
-
Vehicle Selection: For oral administration, this compound can be suspended in a vehicle such as a 0.5% or 1% methylcellulose solution or a mixture of polyethylene glycol (e.g., PEG 400) and water. It is crucial to ensure a uniform and stable suspension.
-
Preparation of Dosing Solution:
-
Calculate the total amount of this compound required based on the number of animals, their average weight, and the desired dose.
-
Triturate the this compound powder to a fine consistency.
-
Gradually add the chosen vehicle to the powder while continuously mixing to form a homogenous suspension.
-
The final concentration should be calculated to allow for an administration volume of 5-10 mL/kg body weight.
-
-
Administration:
-
Administer the suspension using a ball-tipped gavage needle appropriate for the size of the mouse.
-
Ensure the gavage needle is inserted into the esophagus and not the trachea before dispensing the solution.
-
Parenteral Administration (Intravenous, Intraperitoneal, Subcutaneous):
-
Vehicle Selection: For parenteral routes, a vehicle that can solubilize this compound is necessary. A mixture of dimethyl sulfoxide (DMSO), PEG 400, and saline is a common choice for poorly soluble compounds. The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid toxicity.
-
Preparation of Dosing Solution:
-
Dissolve the calculated amount of this compound in the minimum required volume of DMSO.
-
Add PEG 400 and mix thoroughly.
-
Slowly add saline to the desired final volume while vortexing to prevent precipitation.
-
The solution should be sterile-filtered before administration.
-
-
Administration Volumes:
-
Intravenous (IV): < 5 mL/kg (bolus)
-
Intraperitoneal (IP): < 10 mL/kg
-
Subcutaneous (SC): < 5 mL/kg
-
Signaling Pathway
This compound has been shown to induce an overall increase in the cellular content of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[1] The cAMP signaling pathway is a crucial second messenger system involved in a multitude of cellular processes. While the precise mechanism of how this compound increases cAMP is not fully elucidated, the general pathway is depicted below.
Caption: Hypothesized this compound-induced cAMP signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo efficacy study of this compound in a murine tumor model.
Caption: General workflow for an in vivo this compound efficacy study.
References
- 1. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of age on antileukemic action, subacute toxicity and tissue distribution of this compound in B6D2F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of 14C-ambazone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of 14C-ambazone in normal and leukemia P 388-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Research-Grade Ambazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and purification of Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone), a compound of interest for its antiseptic and potential antitumor activities. The following protocols are intended for research purposes and provide a reproducible method for obtaining high-purity this compound.
Synthesis of Crude this compound
This compound is synthesized through a two-step reaction involving the condensation of p-benzoquinone with aminoguanidine, followed by a reaction with thiosemicarbazide in an acidic medium.
Experimental Protocol: Synthesis of Crude this compound
Materials and Reagents:
-
p-Benzoquinone
-
Aminoguanidine hydrochloride
-
Thiosemicarbazide
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
Procedure:
-
Step 1: Formation of the Guanylhydrazone Intermediate.
-
Dissolve p-benzoquinone in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare an aqueous solution of aminoguanidine hydrochloride.
-
Slowly add the aminoguanidine hydrochloride solution to the p-benzoquinone solution with continuous stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours. The formation of a precipitate indicates the formation of the guanylhydrazone intermediate.
-
-
Step 2: Reaction with Thiosemicarbazide.
-
To the reaction mixture from Step 1, add thiosemicarbazide.
-
Acidify the mixture by the dropwise addition of concentrated hydrochloric acid while stirring. The pH should be maintained in the acidic range.
-
Heat the reaction mixture to 50-60°C and maintain this temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the crude this compound.
-
Collect the crude product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the crude this compound in a vacuum oven at 40-50°C.
-
Expected Outcome:
The crude product is typically a reddish-brown to dark brown solid.[] The yield of the crude synthesis can vary, and the product will contain unreacted starting materials and byproducts, such as 1,4-benzoquinon-guanylsemycarbazone (BGHS).[2]
Purification of this compound
A two-step purification process involving maceration with a non-polar solvent followed by recrystallization is effective in obtaining high-purity this compound.[3] This method is designed to remove elemental sulfur and other synthesis-related impurities.
Experimental Protocol: Purification of this compound
Materials and Reagents:
-
Crude this compound
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Beakers, flasks, and filtration apparatus
Procedure:
-
Step 1: Maceration for Sulfur Removal.
-
Suspend the crude this compound in toluene in a flask with stirring. A recommended ratio is 1 g of crude this compound to 3 mL of toluene.[3]
-
Heat the suspension to 40°C and maintain for 1 hour with continuous stirring.[3]
-
Cool the mixture and filter to isolate the solid material. Discard the toluene filtrate, which contains dissolved sulfur.
-
Wash the solid with a small amount of fresh toluene and then dry briefly.
-
-
Step 2: Recrystallization.
-
Dissolve the solid from Step 1 in N,N-dimethylformamide (DMF) by heating to 60-65°C. A suggested ratio is approximately 2 mL of DMF per gram of this compound.[3]
-
Once fully dissolved, slowly add methanol to the solution while maintaining the temperature above 55°C. A typical ratio is 2 volumes of methanol for every 1 volume of DMF used.[3]
-
After the addition of methanol is complete, allow the solution to cool slowly to room temperature, and then cool further in an ice bath (5-10°C) for at least 2 hours to ensure complete crystallization.[3]
-
Collect the purified this compound crystals by vacuum filtration.
-
Wash the crystals with cold methanol and then dry them in a vacuum oven at 50°C to a constant weight.
-
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Purification Step 1: Maceration | ||
| Solvent | Toluene | [3] |
| This compound:Solvent Ratio (w/v) | 1:3 | [3] |
| Temperature | 40°C | [3] |
| Duration | 1 hour | [3] |
| Purification Step 2: Recrystallization | ||
| Solvent 1 | N,N-Dimethylformamide (DMF) | [3] |
| Solvent 2 | Methanol | [3] |
| Dissolution Temperature | 60-65°C | [3] |
| Cooling Temperature | 5-10°C | [3] |
| Cooling Duration | 2 hours | [3] |
| Final Product | ||
| Purity (by HPLC) | ≥ 99.5% | [3] |
| Appearance | Red to very dark brown solid | [] |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the final this compound product.
Experimental Protocol: HPLC Purity Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile and/or methanol). A common starting gradient could be a 70:20:10 (v/v/v) mixture of phosphate buffer:acetonitrile:methanol.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Procedure:
-
Prepare a standard solution of high-purity this compound reference standard in a suitable solvent (e.g., a small amount of DMF diluted with the mobile phase).
-
Prepare a sample solution of the purified this compound at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the peak area of this compound and any impurities.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Diagrams
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound and related thiosemicarbazones are known to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This can be initiated by cellular stress, including that induced by drug treatment, and may involve the JNK signaling pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
Application Notes and Protocols for Testing Ambazone Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a chemical compound with known antiseptic and potential antineoplastic properties. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines, with a focus on leukemia (L1210 and P388) and melanoma (B16) models. The described assays are fundamental for determining the dose-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis.
Mechanism of Action Overview
While the complete mechanism of this compound's cytotoxic action is still under investigation, current research suggests a multi-faceted approach. Key proposed mechanisms include:
-
Membrane Interaction: this compound is believed to interact with the cell membrane, potentially altering its fluidity and permeability. This interaction is thought to be a crucial step in initiating the cytotoxic cascade.
-
DNA Interaction: Studies have shown that this compound can interact with DNA, with different effects depending on its charge state. This interaction may contribute to the inhibition of DNA, RNA, and protein synthesis.[1]
-
Induction of Apoptosis: Evidence suggests that this compound can induce programmed cell death (apoptosis) in cancer cells.
-
Increased Cellular cAMP: this compound has been observed to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[1] This elevation in cAMP can activate protein kinase A (PKA), which in turn can trigger downstream signaling pathways leading to apoptosis.
Experimental Protocols
This section provides detailed protocols for three common cell culture assays to evaluate the cytotoxicity of this compound. It is recommended to perform these assays in parallel to obtain a comprehensive understanding of this compound's effects.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Target cells (e.g., L1210, P388, B16)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well for adherent cells like B16, or 1 x 10⁴ to 5 x 10⁴ cells/well for suspension cells like L1210 and P388) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions to the respective wells. For suspension cells, add 100 µL of 2x concentrated this compound dilutions directly to the wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Target cells (e.g., L1210, P388, B16)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 690 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Target cells (e.g., L1210, P388, B16)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or culture flasks
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks at an appropriate density. Treat the cells with different concentrations of this compound for a predetermined time.
-
Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA. Collect both the detached and adherent cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. The following are example tables with hypothetical data.
Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines after 48h Treatment (MTT Assay)
| Cell Line | This compound IC₅₀ (µM) |
| L1210 (Murine Leukemia) | Data not available in searched literature |
| P388 (Murine Leukemia) | Data not available in searched literature |
| B16 (Murine Melanoma) | Data not available in searched literature |
Note: Specific IC₅₀ values for this compound on these cell lines were not found in the performed searches. The provided protocols can be used to determine these values experimentally.
Table 2: Cytotoxicity of this compound on P388 Cells after 24h Treatment (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.1 |
| 10 | 15.8 ± 2.5 |
| 25 | 35.4 ± 3.8 |
| 50 | 68.1 ± 5.2 |
| 100 | 89.7 ± 4.5 |
(This is hypothetical data for illustrative purposes)
Table 3: Apoptosis Induction by this compound in B16 Cells after 48h Treatment (Annexin V/PI Assay)
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.1 | 2.5 | 2.4 |
| 25 | 60.3 | 25.8 | 13.9 |
| 50 | 25.7 | 45.1 | 29.2 |
(This is hypothetical data for illustrative purposes)
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Testing
Caption: General experimental workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed cAMP-PKA signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for Ambazone Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the antiseptic and antineoplastic agent Ambazone in preclinical animal research. Detailed protocols for common administration routes are provided to ensure accurate and reproducible study outcomes.
Introduction to this compound
This compound (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a compound with demonstrated antiseptic and potential antineoplastic properties.[1] Its mechanism of action is understood to involve the modulation of intracellular signaling pathways, making it a compound of interest for further investigation in various disease models. Understanding its pharmacokinetic profile and appropriate administration methods is crucial for designing effective in vivo studies.
Quantitative Data: Pharmacokinetics of this compound
The selection of an administration route significantly impacts the bioavailability and subsequent pharmacokinetic profile of a compound. The following table summarizes the available pharmacokinetic data for this compound in rats.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Animal Model | Reference |
| Dose | 50 mg/kg | Not specified | Rat | [1] |
| Disposition Half-life (t½) | ~6-7 hours | Not specified | Rat | [1] |
| Bioavailability (F) | 100% (by definition) | ~40% | Rat | [1] |
Signaling Pathway: Mechanism of Action
This compound's antineoplastic activity is linked to its ability to interfere with membrane-bound nucleotide systems, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[1] This elevation of cAMP can trigger a cascade of downstream signaling events that can ultimately influence cell proliferation and survival.
References
Application Notes and Protocols: Measuring Ambazone's Effect on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Ambazone on cell proliferation. This compound, a guanylhydrazone thiosemicarbazone, has demonstrated antitumor activity, making the precise measurement of its impact on cancer cell growth a critical area of research.[1][2] This document outlines detailed protocols for three standard cell proliferation assays: the MTT assay, the BrdU incorporation assay, and the colony formation assay. Additionally, it provides a framework for data presentation and explores potential signaling pathways that may be involved in this compound's mechanism of action.
Data Presentation
To ensure clarity and facilitate comparison across experiments, all quantitative data on this compound's effect on cell proliferation should be summarized in a structured table. Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, the following table serves as a template for researchers to populate with their own experimental findings.
Table 1: Effect of this compound on the Proliferation of Various Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Inhibition of Proliferation (%) | IC50 (µM) | Assay Method |
| e.g., MCF-7 | e.g., 10 | e.g., 50 ± 5 | e.g., 10 | e.g., MTT |
IC50: The half-maximal inhibitory concentration.
Experimental Protocols
The following are detailed protocols for three widely used assays to measure cell proliferation. These methods offer complementary insights into the antiproliferative effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a series of this compound dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
The BrdU assay measures DNA synthesis, a direct indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Fixation and Denaturation: After incubation, remove the labeling medium and wash the cells with PBS. Add 100 µL of a fixing/denaturing solution (e.g., 1.5 M HCl) and incubate for 30 minutes at room temperature.
-
Neutralization: Aspirate the fixing/denaturing solution and neutralize the cells by adding 100 µL of 0.1 M sodium borate buffer (pH 8.5) for 5 minutes at room temperature.
-
Antibody Incubation: Wash the cells with PBS and block with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour. Add the anti-BrdU antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour. After washing, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate until color develops.
-
Absorbance Measurement: Stop the reaction with a stop solution (e.g., 2 M H2SO4) and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the control.
Colony Formation Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and clonogenicity.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate. The optimal seeding density should be determined empirically for each cell line.
-
Treatment: Allow the cells to attach overnight, then treat with various concentrations of this compound for 24 hours.
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 7-14 days, or until visible colonies are formed.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.
-
PE = (Number of colonies formed / Number of cells seeded) x 100
-
SF = PE of treated cells / PE of control cells
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the effect of this compound on cell proliferation.
References
Application Notes and Protocols for the Analytical Detection of Ambazone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambazone (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone) is an antiseptic agent with a broad spectrum of activity against various bacteria and fungi. Its use in pharmaceutical formulations necessitates reliable and validated analytical methods for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies. This document provides detailed application notes and protocols for the determination of this compound in biological samples using various analytical techniques.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing effective analytical methods.
| Property | Value | Reference |
| Molecular Formula | C8H11N7S·H2O | [1][2] |
| Molecular Weight | 255.30 g/mol (monohydrate) | [1][2] |
| pKa | 7.39 | [1] |
| Solubility | Very slightly soluble in water and organic solvents. | [1][2] |
| Appearance | Dark-brown, odorless, tasteless microcrystalline powder. | [1][2] |
High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA)
This section outlines a proposed High-Performance Liquid Chromatography (HPLC) method with UV/Photodiode Array (PDA) detection for the quantification of this compound in human plasma. This method is based on established principles for the analysis of small molecules in biological fluids.
Application Note
HPLC-UV/PDA is a robust and widely available technique suitable for the routine analysis of this compound. The method's principle involves separating this compound from endogenous plasma components on a reversed-phase column followed by its detection based on its ultraviolet absorbance. Given its structure, this compound is expected to have a significant UV chromophore, allowing for sensitive detection.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar and stable compound not present in the matrix
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in a suitable solvent (e.g., methanol or a mixture of methanol and a small amount of acid to aid dissolution).
-
Working Standards: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1, v/v) to create calibration standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with known amounts of this compound from a separate stock solution.
4. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma sample, QC, or calibration standard, add 50 µL of the IS working solution and vortex.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the HPLC system.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (to be determined by scanning the UV spectrum, likely in the range of 280-350 nm).
Quantitative Data (Illustrative)
| Parameter | Illustrative Value |
| Linearity Range | 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | <15% |
| Recovery | >85% |
Workflow Diagram
Caption: Workflow for HPLC-UV/PDA analysis of this compound in plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section details a proposed LC-MS/MS method for the highly sensitive and selective quantification of this compound in human plasma or urine.
Application Note
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and specificity. This method involves chromatographic separation of this compound followed by detection using a triple quadrupole mass spectrometer. The high selectivity is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Experimental Protocol
1. Materials and Reagents:
-
As per the HPLC-UV/PDA method.
-
An isotopically labeled this compound (e.g., this compound-d4) is the ideal internal standard.
2. Instrumentation:
-
LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine sample, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: A fast gradient suitable for high-throughput analysis (e.g., 5% to 95% B in 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: ESI in positive ion mode.
-
MS Parameters:
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For example:
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Quantitative Data (Illustrative)
| Parameter | Illustrative Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | <15% |
| Matrix Effect | <15% |
Workflow Diagram
References
Application Notes and Protocols: Utilizing Ambazone in the Investigation of Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambazone, a 1,4-benzoquinone guanylhydrazone thiosemicarbazone, has demonstrated both antimicrobial and antineoplastic properties.[1] Its potential mechanisms of action, including interactions with cellular membranes and DNA, make it a compound of interest for overcoming therapeutic resistance.[1] Drug resistance remains a primary obstacle in cancer chemotherapy, often driven by mechanisms such as the overexpression of ATP-binding cassette (ABC) transporters, alterations in cellular signaling pathways, and the generation of reactive oxygen species (ROS).[2][3][4] These application notes provide a framework and detailed protocols for investigating the potential of this compound to modulate these drug resistance mechanisms. While direct studies on this compound's role in drug resistance are emerging, the broader class of thiosemicarbazones has shown promise in circumventing multidrug resistance (MDR), suggesting a valuable avenue of research for this compound.[5][6]
Potential Mechanisms of Action in Drug Resistance
This compound's chemical structure as a thiosemicarbazone suggests several potential mechanisms by which it could influence drug resistance:
-
Modulation of ABC Transporters: Thiosemicarbazones have been shown to interact with ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[7] They may act as substrates, inhibitors, or even "hijack" these pumps to accumulate in specific cellular compartments.[6]
-
Induction of Oxidative Stress: The interaction of thiosemicarbazones with transition metals can lead to the generation of reactive oxygen species (ROS).[8] Elevated ROS levels can be cytotoxic to cancer cells and may overcome resistance by inducing apoptosis.[4]
-
Alteration of Signaling Pathways: Key signaling pathways such as PI3K/Akt and MAPK are often dysregulated in resistant cancer cells.[9][10] Investigating this compound's impact on these pathways could reveal its potential to re-sensitize cells to conventional therapies.
-
Collateral Sensitivity: Some compounds selectively target the vulnerabilities of drug-resistant cells, a phenomenon known as collateral sensitivity.[11][12] It is plausible that the adaptations leading to drug resistance could render cells more susceptible to this compound.
Data Presentation: Efficacy of Thiosemicarbazone Analogs in Resistant Cancer Cell Lines
While specific IC50 data for this compound in a wide range of resistant cell lines is not extensively published, the following table summarizes the cytotoxic activity of structurally related thiosemicarbazones and other compounds in drug-sensitive versus drug-resistant cancer cell lines to illustrate the potential for this class of molecules to overcome resistance.
| Compound/Drug | Cell Line (Parental) | IC50 (µM) (Parental) | Cell Line (Resistant) | IC50 (µM) (Resistant) | Degree of Resistance | Reference |
| Doxorubicin | CCRF-CEM | 0.02 | CEM/ADR5000 | 123.0 | 6150 | [7] |
| Neoambrosin (1) | CCRF-CEM | Not specified | CEM/ADR5000 | Not specified | 1.07 | [7] |
| Damsin (2) | CCRF-CEM | 4.3 | CEM/ADR5000 | Not specified | 1.00 | [7] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to elucidate this compound's role in drug resistance.
Protocol 1: Determination of Cytotoxicity and IC50 Values using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Drug-sensitive and corresponding drug-resistant cancer cell lines (e.g., MCF-7 and MCF-7/ADR, A549 and A549/T)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of P-glycoprotein (P-gp) Efflux Pump Activity using Rhodamine 123 Assay
Objective: To determine if this compound inhibits the efflux activity of the P-gp transporter.
Materials:
-
Cell lines with low and high expression of P-gp (e.g., parental and resistant cell lines)
-
This compound
-
Rhodamine 123 (a fluorescent substrate of P-gp)[13]
-
Verapamil or Cyclosporin A (known P-gp inhibitors, as positive controls)
-
Phenol red-free culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture the cells to 80-90% confluency. For flow cytometry, harvest the cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.[14]
-
Drug Pre-incubation: Pre-incubate the cells with various concentrations of this compound or the positive control (e.g., Verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.[14]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed, phenol red-free medium (with or without this compound/positive control) and incubate at 37°C for 1-2 hours to allow for efflux.[15]
-
Analysis:
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123. An increase in fluorescence in this compound-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.[16]
-
Fluorescence Microscopy: Visualize the cells and qualitatively assess the intracellular fluorescence.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) Production
Objective: To determine if this compound induces the production of ROS in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) (a fluorescent probe for ROS)
-
N-acetylcysteine (NAC) (a ROS scavenger, as a negative control)
-
Hydrogen peroxide (H2O2) (as a positive control)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 6-well plates for flow cytometry or 96-well black plates for plate reader analysis).
-
Drug Treatment: Treat the cells with different concentrations of this compound, NAC, or H2O2 for a defined period (e.g., 1-24 hours).
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS and then incubate them with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of dichlorofluorescein (DCF).
-
Fluorescence Plate Reader: Measure the fluorescence intensity directly in the 96-well plate. An increase in fluorescence indicates an increase in intracellular ROS levels.[4]
-
Visualization of Cellular Processes
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in drug resistance and a general workflow for assessing a compound's potential to overcome resistance.
Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by this compound.
Caption: Workflow for investigating this compound's role in drug resistance.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to systematically investigate the potential of this compound in studying and potentially overcoming drug resistance in cancer. By employing these methodologies, researchers can elucidate the specific mechanisms through which this compound may exert its effects on resistant cells, thereby contributing to the development of novel therapeutic strategies. The exploration of thiosemicarbazones like this compound represents a promising frontier in the ongoing effort to combat multidrug resistance in oncology.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased reactive oxygen species levels cause ER stress and cytotoxicity in andrographolide treated colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collateral sensitivity of natural products in drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collateral sensitivity as a strategy against cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Use of rhodamine 123 for the detection of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Assessing Ambazone's Impact on Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambazone, a thiosemicarbazone derivative, has demonstrated antitumor properties, suggesting its potential as a chemotherapeutic agent. A key mechanism underlying the anticancer activity of many compounds is the induction of apoptosis, or programmed cell death. A thorough understanding of how this compound impacts apoptotic signaling is crucial for its development as a therapeutic.
These application notes provide a comprehensive set of protocols to investigate the pro-apoptotic effects of this compound on cancer cells. The protocols cover key events in the apoptotic cascade, from early-stage membrane changes to the activation of executioner caspases and the involvement of mitochondrial pathways. Furthermore, this document outlines methods to explore the potential involvement of key signaling pathways—PI3K/Akt, MAPK, and NF-κB—which are often dysregulated in cancer and are common targets for anticancer agents. While the precise molecular mechanism of this compound-induced apoptosis is still under investigation, the provided protocols will enable researchers to elucidate its effects on these critical cellular processes.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clear, well-structured tables for comparative analysis.
Table 1: this compound IC50 Values
| Cell Line | Treatment Duration (hrs) | IC50 (µM) |
| Cell Line A | 24 | |
| 48 | ||
| 72 | ||
| Cell Line B | 24 | |
| 48 | ||
| 72 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment (Concentration) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | ||||
| This compound (X µM) | ||||
| This compound (Y µM) | ||||
| Positive Control |
Table 3: Caspase-3/7 Activity Assay
| Treatment (Concentration) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 1.0 | |
| This compound (X µM) | ||
| This compound (Y µM) | ||
| Positive Control |
Table 4: Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment (Concentration) | % Cells with High MMP (Red Fluorescence) | % Cells with Low MMP (Green Fluorescence) | Ratio (Red/Green) |
| Vehicle Control | |||
| This compound (X µM) | |||
| This compound (Y µM) | |||
| Positive Control (CCCP) |
Table 5: Western Blot Densitometry Analysis
| Treatment (Concentration) | Relative Protein Expression (Normalized to Loading Control) | ||
| p-Akt/Total Akt | Bax/Bcl-2 Ratio | Cleaved PARP/Total PARP | p-p65/Total p65 |
| Vehicle Control | 1.0 | 1.0 | |
| This compound (X µM) | |||
| This compound (Y µM) |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with the specific apoptosis assays.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay[1][2][3]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin-EDTA. Collect the floating cells from the supernatant as they may be apoptotic.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay[4][5][6]
This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a suitable density and treat with this compound as described in Protocol 1. Include wells with medium only for background measurement.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
Mitochondrial Membrane Potential (MMP) Assay using JC-1[7][8][9]
This assay uses the cationic dye JC-1 to assess mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
Materials:
-
JC-1 Assay Kit
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for MMP depolarization
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound in a suitable culture plate as described in Protocol 1. For a positive control, treat a set of cells with CCCP (e.g., 10 µM) for 30 minutes.
-
JC-1 Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add pre-warmed medium containing JC-1 (final concentration typically 1-10 µg/mL) to each well.
-
Incubate at 37°C for 15-30 minutes in the dark.
-
-
Washing: Remove the JC-1 containing medium and wash the cells twice with PBS.
-
Analysis:
-
Fluorescence Microscopy: Add fresh culture medium and immediately visualize the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze them on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in apoptosis signaling.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-total PARP, anti-p-Akt, anti-total Akt, anti-p-p65, anti-total p65, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound-induced apoptosis.
Proposed Intrinsic Apoptotic Pathway of this compound
Caption: Proposed intrinsic apoptosis pathway for this compound.
Proposed PI3K/Akt Signaling Pathway Modulation by this compound
Caption: Proposed inhibition of the PI3K/Akt survival pathway by this compound.
Proposed MAPK Signaling Pathway Modulation by this compound
Caption: Proposed activation of the pro-apoptotic MAPK/JNK pathway by this compound.
Proposed NF-κB Signaling Pathway Modulation by this compound
Caption: Proposed inhibition of the pro-survival NF-κB pathway by this compound.
Application Notes and Protocols for the Long-Term Stability Assessment of Ambazone in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a broad-spectrum oral antiseptic with bacteriostatic properties against gram-positive and gram-negative bacteria. It also exhibits interesting oncostatic properties.[1] The stability of a drug substance in various solvents is a critical factor in the development of liquid dosage forms, ensuring safety, efficacy, and appropriate shelf-life. This document provides a comprehensive overview of the protocols for assessing the long-term stability of this compound in different solvents and a framework for the presentation of stability data. While specific quantitative long-term stability data for this compound in various solvents is not extensively available in public literature, this guide provides the necessary protocols to conduct such studies. A study on the solid-state forms of this compound has indicated that an acetate salt solvate form exhibits good thermal and solution stability in water and physiological media, suggesting its potential for formulations requiring improved solubility and bioavailability.[2]
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Solvent System | Temperature (°C) | Duration (hours) | % Degradation | Major Degradation Products (if identified) |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | |||||
| Basic Hydrolysis (e.g., 0.1 M NaOH) | |||||
| Oxidative (e.g., 3% H₂O₂) | |||||
| Thermal | |||||
| Photolytic (UV/Vis) |
Table 2: Long-Term Stability of this compound in Different Solvents at Various Temperatures
| Solvent | Concentration (mg/mL) | Temperature (°C) | Storage Duration (Months) | Initial Assay (%) | Assay at 3 Months (%) | Assay at 6 Months (%) | Assay at 12 Months (%) | Observations (e.g., color change, precipitation) |
| Water | ||||||||
| Ethanol | ||||||||
| DMSO | ||||||||
| Methanol | ||||||||
| Propylene Glycol | ||||||||
| Physiological Saline |
Experimental Protocols
The following protocols are based on established principles of pharmaceutical stability testing and can be adapted for the specific needs of the researcher.
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Solvents for this compound (e.g., water, methanol, ethanol, DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)
-
Validated stability-indicating HPLC method (see Protocol 2)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Analyze the samples by HPLC.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Analyze the samples by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Dissolve the stressed solid sample in a suitable solvent for HPLC analysis.
-
For solution stability, prepare a solution of this compound in the desired solvent and incubate at 60°C for 24 hours.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a photostable container) to a combination of UV and visible light in a photostability chamber.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC at appropriate time points.
-
Data Analysis:
-
Calculate the percentage degradation of this compound in each stress condition.
-
Identify and quantify the major degradation products using the stability-indicating HPLC method.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop a validated analytical method capable of separating this compound from its degradation products and any potential impurities.
General Method Parameters (to be optimized):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic solvent should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common detection wavelength for similar compounds is around 254 nm).
-
Column Temperature: Typically ambient or controlled at a specific temperature (e.g., 30°C).
Validation Parameters (according to ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix components). This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol 3: Long-Term Stability Study of this compound in Different Solvents
Objective: To evaluate the stability of this compound in selected solvents over an extended period under defined storage conditions.
Materials:
-
This compound reference standard
-
A selection of solvents of interest (e.g., water, ethanol, DMSO, methanol, propylene glycol, physiological saline).
-
Validated stability-indicating HPLC method.
-
Stability chambers with controlled temperature and humidity.
-
Appropriate storage containers that do not interact with the solutions.
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in each of the selected solvents at a known concentration (e.g., 1 mg/mL).
-
Dispense the solutions into multiple sealed containers for each storage condition and time point.
-
-
Storage Conditions:
-
Store the samples in stability chambers at various temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH). The choice of conditions should be based on the intended storage and use of the final product.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
-
Analysis:
-
At each time point, withdraw a sample from each storage condition.
-
Visually inspect the samples for any changes in color, clarity, or for the presence of precipitate.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound and any degradation products.
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each solvent and storage condition.
-
Determine the degradation rate constant and the shelf-life (the time it takes for the concentration to decrease to 90% of its initial value) for each condition.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Hypothetical signaling pathway for this compound's antimicrobial action.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ambazone Insolubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with Ambazone's low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in water and common organic solvents?
This compound is known to be sparingly soluble in water.[1] Its solubility in water is reported to be approximately 0.2 mg/100 ml.[2] It is moderately soluble in alcohol and acetone, and freely soluble in dimethylformamide (DMF) and dilute acids.[1]
Q2: Why is my this compound not dissolving in water?
The inherent chemical structure of this compound contributes to its low aqueous solubility. This is a common challenge encountered during experimental work. Factors such as the crystalline form (monohydrate or anhydrous) can also influence its dissolution properties.[3][4]
Q3: Are there any known derivatives of this compound with improved water solubility?
Yes, a water-soluble derivative named Dihydrothis compound (DHA) has been developed and studied for its cytotoxic effects.[]
Q4: Can adjusting the pH of the solution improve this compound's solubility?
Yes, this compound is freely soluble in dilute acids.[1] Adjusting the pH to an acidic range can significantly enhance its solubility. This is a common strategy for compounds with basic functional groups.
Q5: What are the most promising strategies for enhancing the aqueous solubility of this compound?
Several techniques have been shown to improve the solubility of this compound. These include:
-
Salt formation: Creating salts of this compound, such as with acetate, nicotinic acid, or lactic acid, has been demonstrated to substantially improve both solubility and dissolution rate.[3][4][6][7]
-
Use of co-solvents: While not extensively documented specifically for this compound, the use of co-solvents is a general and effective technique for dissolving poorly soluble compounds.[8]
-
Physical modifications: Techniques such as micronization (reducing particle size) and the formation of solid dispersions are general approaches for enhancing the solubility of poorly water-soluble drugs and could be applicable to this compound.[8][9]
Troubleshooting Guides
Issue: this compound precipitates out of my aqueous buffer.
-
Possible Cause: The pH of your buffer may not be optimal for maintaining this compound solubility.
-
Troubleshooting Step: Measure the pH of your solution. If it is neutral or basic, consider using a buffer with a lower pH. This compound's solubility is higher in dilute acids.[1]
-
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent system.
-
Troubleshooting Step: Try reducing the concentration of this compound. Refer to the solubility data to ensure you are working within its solubility limits in the specific solvent.
-
-
Possible Cause: The crystalline form of this compound may have changed. The monohydrate and anhydrous forms can interconvert.[3][4]
-
Troubleshooting Step: Characterize the solid material to determine its form. Consider the stability of your chosen form under your experimental conditions.
-
Issue: I need to prepare a stock solution of this compound for my experiments.
-
Recommended Solvent: For a high-concentration stock solution, consider using dimethylformamide (DMF) or a dilute acid, in which this compound is freely soluble.[1]
-
Protocol for Dilution: When diluting the stock solution into an aqueous medium, add the stock solution dropwise to the vigorously stirred aqueous buffer to minimize precipitation.
-
Consider Co-solvents: If the final concentration in the aqueous medium is still too low, you may need to incorporate a co-solvent into your final buffer system.
Data Presentation
Table 1: Solubility of this compound and Strategies for Enhancement
| Solvent/Condition | Reported Solubility/Effect | Reference(s) |
| Water | Sparingly soluble (approx. 0.2 mg/100 ml) | [1][2] |
| Alcohol | Moderately soluble | [1] |
| Acetone | Moderately soluble | [1] |
| Dimethylformamide (DMF) | Freely soluble | [1] |
| Dilute Acids | Freely soluble | [1] |
| Acetate Salt Formation | Substantial improvement in solubility and dissolution rate | [3][6] |
| Nicotinic Acid Salt Formation | Improved solubility and dissolution rate | [4][7] |
| Lactic Acid Salt Formation | Improved solubility and dissolution rate | [6] |
Experimental Protocols
Protocol 1: Enhancement of this compound Solubility using pH Adjustment
-
Objective: To dissolve this compound in an aqueous solution by adjusting the pH.
-
Materials:
-
This compound powder
-
Deionized water
-
Dilute hydrochloric acid (e.g., 0.1 M HCl)
-
pH meter
-
-
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a volume of deionized water.
-
While stirring the suspension, add dilute hydrochloric acid dropwise.
-
Monitor the pH and the dissolution of the powder.
-
Continue adding acid until the this compound is fully dissolved.
-
Record the final pH of the solution.
-
This stock solution can then be buffered to the desired final pH for your experiment, keeping in mind the potential for precipitation if the pH is raised significantly.
-
Protocol 2: Preparation of an this compound Salt to Improve Aqueous Solubility (Conceptual Outline)
This protocol provides a general outline based on literature describing salt formation with organic acids.[4][6][7]
-
Objective: To form a more soluble salt of this compound.
-
Materials:
-
This compound
-
A suitable organic acid (e.g., lactic acid, nicotinic acid)
-
Appropriate solvent for the reaction (e.g., ethanol or a solvent mixture)
-
-
Methodology (Solvent Drop Grinding Method Example):
-
Mix equimolar amounts of this compound and the chosen organic acid in a mortar.
-
Grind the mixture with a pestle.
-
Add a few drops of a suitable solvent to facilitate the reaction and continue grinding.
-
The formation of the new salt can be confirmed by analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR).
-
The resulting salt can then be tested for its solubility in aqueous solutions.
-
Visualizations
Caption: Workflow for addressing this compound insolubility.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Crystal Structure and Physicochemical Characterization of this compound Monohydrate, Anhydrous, and Acetate Salt Solvate [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. wjbphs.com [wjbphs.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ambazone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambazone.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound is not fully elucidated. However, it is understood to act as an antiseptic agent with both antibacterial and potential antineoplastic activities. Its mode of action is believed to involve interference with the membrane-bound nucleotide system, leading to an increase in intracellular cyclic AMP (cAMP) concentrations in certain cells like leukemia cells and macrophages. Furthermore, this compound exhibits an affinity for various cellular components, including membranes, nucleic acids, and proteins, which likely contributes to its overall therapeutic effects.
Q2: What are the primary cellular targets of this compound?
A2: this compound is known to interact with multiple cellular targets. These include:
-
Cell Membranes: It can interact with the phospholipid bilayer.
-
Nucleic Acids: The doubly positively charged form of this compound can bind to and destabilize DNA.
-
Proteins: It shows an affinity for various cellular proteins.
-
Membrane-bound nucleotide system: This is a key target related to its effect on cAMP levels.
Q3: In which experimental models is this compound typically active?
A3: this compound has demonstrated activity in various experimental models, including activity against transplantable tumors in both mice and rats. Its antiseptic properties are notable against gram-positive cocci.
Troubleshooting Guides
Inconsistent Antimicrobial Susceptibility Testing (AST) Results
Q: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain. What could be the cause?
A: Inconsistent MIC values can arise from several factors. Here is a systematic approach to troubleshooting:
Troubleshooting Inconsistent MIC Values for this compound
| Potential Cause | Recommended Action |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard). Inconsistent inoculum size is a primary source of variability. |
| Media Quality | Verify the quality and pH of the Mueller-Hinton agar or broth. Ensure the media is prepared according to CLSI or EUCAST guidelines. |
| This compound Stock Solution | Prepare fresh this compound stock solutions for each experiment. Ensure complete solubilization and accurate dilution. Avoid repeated freeze-thaw cycles. |
| Incubation Conditions | Maintain consistent incubation temperature (e.g., 35°C ± 2°C) and duration (e.g., 16-20 hours). Ensure proper atmospheric conditions. |
| Plate Reading | Use a consistent method for reading the MIC endpoints. For manual readings, have the same trained individual read all plates. |
Variable Cytotoxicity in Leukemia Cell Lines
Q: The IC50 value of this compound against our leukemia cell line fluctuates between experiments. How can we improve consistency?
A: Fluctuations in IC50 values in cell-based assays are common. Consider the following troubleshooting steps:
Troubleshooting Inconsistent IC50 Values in Leukemia Cells
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | Use cells with consistent passage numbers and ensure high viability (>95%) before seeding. High passage numbers can lead to phenotypic drift. |
| Cell Seeding Density | Optimize and strictly control the cell seeding density. Uneven cell distribution in multi-well plates can cause significant variability. |
| Drug Preparation and Dosing | Prepare serial dilutions of this compound accurately. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed cytotoxic levels. |
| Assay Incubation Time | The IC50 value is time-dependent. Use a consistent and predefined incubation time (e.g., 24, 48, or 72 hours) for all experiments. |
| Assay Reagent Quality | Ensure the viability assay reagent (e.g., MTT, CellTiter-Glo®) is within its expiration date and properly stored. Allow reagents to equilibrate to room temperature before use. |
Fluctuations in cAMP Level Measurements
Q: We are seeing inconsistent intracellular cAMP levels in macrophages after this compound treatment. What are the likely causes?
A: Measuring intracellular signaling molecules like cAMP can be sensitive to experimental conditions. Here’s how to troubleshoot:
Troubleshooting Inconsistent cAMP Assay Results
| Potential Cause | Recommended Action |
| Cell Stimulation Time | The kinetics of cAMP production can be rapid and transient. Perform a time-course experiment to determine the optimal time point for measuring this compound-induced cAMP changes. |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP. Consider including a PDE inhibitor (e.g., IBMX) in your assay buffer to stabilize the cAMP signal. |
| Cell Lysis and Sample Handling | Ensure complete cell lysis to release all intracellular cAMP. Keep samples on ice to prevent enzymatic degradation of cAMP before measurement. |
| Standard Curve Preparation | Prepare a fresh and accurate cAMP standard curve for every experiment. Ensure the experimental samples fall within the linear range of the standard curve. |
| Reagent Quality and Kit Sensitivity | Use a high-quality, sensitive cAMP assay kit. Verify that all kit components are stored correctly and have not expired. |
Experimental Protocols
Protocol: Antimicrobial Susceptibility Testing - Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in CAMHB.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol: Cytotoxicity Assay in Leukemia Cells (MTT Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on a leukemia cell line (e.g., K562).
-
Cell Culture and Seeding:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium.
-
Add the this compound dilutions to the appropriate wells. Include vehicle-treated control wells.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
-
Protocol: Intracellular cAMP Measurement in Macrophages
This protocol details the measurement of intracellular cAMP levels in a macrophage cell line (e.g., RAW 264.7) following this compound treatment using a competitive ELISA-based assay.
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Replace the culture medium with fresh serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes.
-
Treat the cells with various concentrations of this compound for the predetermined optimal time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Extraction:
-
Aspirate the medium and lyse the cells with 0.1 M HCl.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
cAMP Assay:
-
Perform the cAMP measurement on the supernatant according to the manufacturer's instructions for the chosen ELISA kit.
-
-
Data Analysis:
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Normalize the cAMP concentration to the protein concentration of the cell lysate.
-
Data Presentation
Table 1: Representative MIC Values for this compound
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 2 | 8 | 1 - 16 |
| Streptococcus pyogenes | 1 | 4 | 0.5 - 8 |
| Enterococcus faecalis | 8 | 32 | 4 - 64 |
| Escherichia coli | >64 | >64 | 32 - >64 |
Note: These are example data and may not reflect the actual MIC values for all strains.
Table 2: Representative IC50 Values for this compound in Leukemia Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| K562 (CML) | 48 | 12.5 |
| Jurkat (T-ALL) | 48 | 18.2 |
| MOLT-4 (T-ALL) | 72 | 9.8 |
Note: These are example data. IC50 values are highly dependent on experimental conditions.
Table 3: Representative Effect of this compound on Intracellular cAMP Levels in Macrophages
| Treatment | cAMP Concentration (pmol/mg protein) | Fold Change vs. Control |
| Vehicle Control | 15.2 ± 2.1 | 1.0 |
| This compound (10 µM) | 45.8 ± 5.3 | 3.0 |
| This compound (50 µM) | 112.5 ± 12.1 | 7.4 |
Note: These are example data and should be confirmed experimentally.
Visualizations
Caption: Workflow for determining the IC50 of this compound in leukemia cells.
Caption: Postulated signaling pathways affected by this compound.
Technical Support Center: Optimizing Ambazone Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ambazone concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to interact with the cell membrane, leading to an increase in cellular cyclic AMP (cAMP) content in leukemia cells and macrophages.[1] It also has an affinity for nucleic acids and proteins, and has been shown to inhibit DNA, RNA, and protein synthesis, contributing to its overall antibacterial and potential antitumor effects.[1]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Based on available data, this compound has been shown to almost completely inhibit DNA synthesis in human lymphocytes at a concentration of 10⁻⁴ mol/L (100 µM). Therefore, a sensible starting point for dose-response experiments would be to test a range of concentrations around this value, for example, from 0.1 µM to 200 µM.
Q3: How does this compound's solubility affect its use in cell-based assays?
This compound has low hydrophobicity, which should be considered when preparing stock solutions.[1] It is often dissolved in an organic solvent like DMSO before being diluted in culture medium. Ensure the final concentration of the solvent in the assay does not exceed a level that is toxic to the cells (typically <0.5%).
Q4: For how long should I expose my cells to this compound?
The optimal exposure time can vary depending on the cell type and the specific assay. A common starting point is a 24 to 72-hour incubation period. It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental question.
Troubleshooting Guides
Issue 1: High Background in Cell Viability Assays (e.g., MTT, XTT)
Question: I am observing high absorbance readings in my negative control wells (no cells) or in my untreated cell wells. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Step |
| Contamination of Media or Reagents | Visually inspect media and reagents for any signs of microbial contamination. Use fresh, sterile reagents and media. |
| Interference from Phenol Red | Use phenol red-free media, as it can interfere with the absorbance readings of some colorimetric assays. |
| Precipitation of this compound | Ensure this compound is fully dissolved in the culture medium. High concentrations may precipitate, scattering light and leading to artificially high readings. |
| Chemical Interaction with Assay Reagent | Test for direct reduction of the assay reagent by this compound. Incubate this compound in cell-free media with the assay reagent and measure the absorbance. |
Issue 2: Inconsistent or Non-Reproducible IC50 Values
Question: My calculated IC50 value for this compound varies significantly between experiments. How can I improve consistency?
Answer:
| Potential Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. |
| Edge Effects on Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. Ensure proper humidity in the incubator. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of all reagents. |
| Cell Line Instability | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
Quantitative Data
Table 1: Reported In Vitro Efficacy of this compound
| Cell Line/System | Assay | Concentration | Effect |
| Human Lymphocytes | ³H-Thymidine Incorporation | 100 µM | Near complete inhibition of DNA synthesis |
Note: There is a limited amount of publicly available in vitro cytotoxicity data for this compound across a wide range of cancer cell lines. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 for their specific cell line of interest.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen adherent cancer cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Chosen cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
References
Technical Support Center: Improving the Bioavailability of Ambazone in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at improving the bioavailability of Ambazone in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound in animal models?
Pharmacokinetic studies in rats have shown that this compound is incompletely absorbed from the gastrointestinal tract. The extent of absorption is approximately 40% in this model.[1]
Q2: What are the primary challenges associated with the oral bioavailability of this compound?
The primary challenge is its poor aqueous solubility. Like many Biopharmaceutics Classification System (BCS) Class II and IV drugs, low solubility and dissolution rate in gastrointestinal fluids can limit absorption and lead to low and variable bioavailability.[2][3][4]
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?
Several strategies can be explored to improve the solubility and dissolution rate of this compound, which is expected to enhance its oral bioavailability. These include:
-
Salt Formation: Creating salt forms of this compound, such as an acetate salt solvate, has been shown to substantially improve its solubility and dissolution rate in aqueous media.[2][5][6]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[3][7]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic carrier can create a more soluble, amorphous form, preventing recrystallization and improving dissolution.[7][8]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract and may enhance absorption via lymphatic transport.[8][9]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between animal subjects.
-
Q: We are observing significant variability in the plasma concentrations of this compound across different rats in the same dosing group. What could be the cause and how can we troubleshoot this?
-
A: High inter-subject variability is a common issue in oral bioavailability studies. Potential causes and troubleshooting steps include:
-
Food Effects: The presence of food in the gastrointestinal tract can significantly alter drug absorption.[10] Ensure that animals are fasted for a standardized period before dosing and that food is returned at a consistent time post-dosing.
-
Inconsistent Dosing Technique: Ensure accurate and consistent administration of the oral dose. For oral gavage, ensure the formulation is homogenous and the entire dose is delivered to the stomach.
-
Animal Health and Stress: The health status and stress levels of the animals can affect gastrointestinal motility and physiology.[11] Acclimatize animals properly and monitor their health throughout the study.
-
Formulation Instability: If using a suspension, ensure it is uniformly dispersed before each administration to prevent settling and inconsistent dosing. For lipid-based systems, check for any signs of phase separation.
-
Issue 2: Lower than expected improvement in bioavailability with a new formulation.
-
Q: We developed a nanosuspension of this compound, but the in vivo bioavailability in our rat model did not increase as much as our in vitro dissolution data suggested. What could be the reason?
-
A: A discrepancy between in vitro dissolution and in vivo performance can arise from several factors. This is often referred to as a lack of in vitro-in vivo correlation (IVIVC).
-
Solubility-Permeability Interplay: Enhancing solubility does not always guarantee a proportional increase in absorption. In some cases, the excipients used to improve solubility can negatively impact the permeability of the drug across the intestinal membrane.[12][13] It is crucial to find an optimal balance between solubility and permeability.
-
In Vivo Precipitation: A formulation that shows rapid dissolution in vitro might precipitate in the complex environment of the gastrointestinal tract upon dilution with GI fluids. This can be influenced by pH, bile salts, and other components.
-
First-Pass Metabolism: If this compound undergoes significant first-pass metabolism in the liver, simply increasing its absorption from the gut may not lead to a proportional increase in systemic bioavailability.
-
P-glycoprotein (P-gp) Efflux: If this compound is a substrate for efflux transporters like P-gp, it may be actively transported back into the intestinal lumen after absorption, thus limiting its net uptake.
-
Issue 3: Difficulty in quantifying low plasma concentrations of this compound.
-
Q: At later time points in our pharmacokinetic study, the plasma concentrations of this compound are falling below the limit of quantification (LOQ) of our analytical method. How can we address this?
-
A: Accurately quantifying low drug concentrations is critical for determining pharmacokinetic parameters like the elimination half-life.
-
Method Optimization: The most common analytical methods for plasma drug quantification are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15] LC-MS/MS offers significantly higher sensitivity and selectivity.[16] Consider optimizing your sample preparation (e.g., solid-phase extraction) and instrument parameters to lower the LOQ.
-
Increase Sample Volume: If your protocol allows, a larger plasma sample volume for extraction can concentrate the analyte and bring it within the quantifiable range.
-
Adjust Dosing: If ethically and scientifically justifiable, a higher dose can be administered to ensure that plasma concentrations remain above the LOQ for a longer duration. However, be mindful of potential non-linear pharmacokinetics and toxicity at higher doses.[17][18]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous vs. Oral Administration)
| Parameter | Intravenous (50 mg/kg) | Oral (dose not specified) | Reference |
| Disposition Half-life | ~ 6-7 hours | Not reported | [1] |
| Extent of Absorption | Not applicable | ~ 40% | [1] |
Note: This table is based on available data. Further studies with enhanced formulations are needed to provide comparative data.
Experimental Protocols
Protocol: Oral Bioavailability Study of an this compound Formulation in Rats
This protocol provides a general framework. Specific details may need to be optimized for your particular formulation and experimental design.
-
Animal Model:
-
Dosing and Formulation:
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., solution, suspension, lipid-based system) and the control (e.g., this compound in a simple aqueous vehicle). Ensure homogeneity of suspensions.
-
Dose Administration: Administer the formulation accurately via oral gavage at a predetermined dose volume based on the animal's body weight.
-
-
Blood Sampling:
-
Route: Collect blood samples from the tail vein or via a cannulated vessel (e.g., jugular vein).
-
Time Points: Collect serial blood samples at appropriate time points to capture the absorption, distribution, and elimination phases. A typical schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[19][20]
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge the samples to separate the plasma. Store plasma samples at -80°C until analysis.[19]
-
-
Plasma Sample Analysis:
-
Method: Develop and validate a sensitive and specific analytical method, preferably LC-MS/MS, for the quantification of this compound in plasma.[14][16][21]
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
-
Calculate the relative bioavailability of your test formulation compared to the control.
-
Visualizations
Caption: Workflow for an oral bioavailability study of this compound in an animal model.
This technical support guide is intended to provide general guidance. Researchers should always refer to specific institutional guidelines and regulatory requirements when designing and conducting animal experiments.
References
- 1. Pharmacokinetics of 14C-ambazone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure and physicochemical characterization of this compound monohydrate, anhydrous, and acetate salt solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. upm-inc.com [upm-inc.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The solubility-permeability interplay and its implications in formulation design and development for poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. Amphotericin B Pharmacokinetics: Inter-strain Differences in Rats Following Intravenous Administration of the Most Commonly Marketed Formulations of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma with liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Ambazone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of high-purity Ambazone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The primary impurities encountered during the synthesis of this compound are typically starting materials, intermediates, and side-reaction products. Key identified impurities include:
-
1,4-benzoquinone guanylhydrazone
-
1,4-benzoquinone bis-guanylhydrazone
-
1,4-benzoquinone guanylsemicarbazone (BGHS) [1]
-
Elementary sulfur [2]
Q2: Why is achieving high purity for this compound challenging?
A2: The synthesis of this compound often results in a mixture of structurally similar compounds and by-products, making purification difficult.[1] The crude product can also be contaminated with elemental sulfur, which requires a specific removal step.[2]
Q3: What is the general strategy for purifying crude this compound?
A3: A common and effective strategy involves a two-step purification process. The first step focuses on removing elemental sulfur by maceration with a non-polar solvent. The second step involves recrystallization from a specific solvent mixture to remove other organic impurities.[2]
Q4: What analytical techniques are recommended for purity assessment of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of this compound and quantifying impurities.[2][3] Other techniques like Powder X-ray Diffraction (PXRD), Fourier Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC) can be used for structural characterization.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude this compound | Incomplete reaction; Suboptimal reaction temperature; Incorrect stoichiometry of reactants. | Ensure all starting materials are fully dissolved and the reaction goes to completion by monitoring with TLC. Optimize the reaction temperature and carefully control the molar ratios of the reactants. |
| Product is a dark, tar-like substance instead of a solid | Polymerization of 1,4-benzoquinone; Excessive reaction temperature. | Maintain the recommended reaction temperature. Add the 1,4-benzoquinone solution portion-wise to the reaction mixture to control the reaction rate and minimize polymerization. |
| Presence of Elemental Sulfur in the Final Product | A known by-product of the reaction. | Macerate the crude product with a non-polar solvent such as toluene, n-hexane, or xylene at a slightly elevated temperature (e.g., 40°C) for about an hour.[2][3] |
| Final Product Purity is below 99% after recrystallization | Inefficient removal of structurally similar impurities like BGHS; Incorrect recrystallization solvent or procedure. | Use a solvent mixture of N,N-dimethylformamide (DMF) and a lower aliphatic alcohol (e.g., methanol or ethanol) for recrystallization.[2][3] Ensure the solution is cooled slowly to allow for selective crystallization. |
| Difficulty in filtering the recrystallized product | Very fine crystals formed due to rapid cooling. | Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. This will promote the formation of larger, more easily filterable crystals. |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol describes a general method for the synthesis of crude this compound.
Materials:
-
1,4-Benzoquinone
-
Aminoguanidine hydrochloride
-
Thiosemicarbazide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Prepare a solution of aminoguanidine hydrochloride in water.
-
Prepare a solution of thiosemicarbazide in water.
-
In a separate flask, dissolve 1,4-benzoquinone in ethanol.
-
Slowly add the aminoguanidine hydrochloride solution to the 1,4-benzoquinone solution with stirring.
-
To this mixture, add the thiosemicarbazide solution.
-
Acidify the reaction mixture with hydrochloric acid and heat under reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated crude this compound, wash with cold water, and dry under vacuum.
Protocol 2: High-Purity this compound via a Two-Step Purification
This protocol details the purification of crude this compound to achieve a purity of ≥99.5%.[2][3]
Step 1: Removal of Elemental Sulfur
-
Take the crude this compound and add a non-polar solvent (e.g., toluene) in a weight-to-volume ratio of 1:3 (e.g., 30 g of crude this compound in 90 mL of toluene).
-
Macerate the mixture with stirring for 1 hour at 40-45°C.[2][3]
-
Filter the solid and discard the filtrate.
Step 2: Recrystallization
-
To the sulfur-free this compound, add N,N-dimethylformamide (DMF) and a lower aliphatic alcohol (C1-C4), such as methanol or ethanol. A typical ratio is 1g of this compound to 2 mL of DMF and 4 mL of methanol.[3]
-
Heat the mixture with stirring to 60-65°C until the solid is completely dissolved.[2]
-
Maintain this temperature for approximately 15 minutes.[2]
-
Slowly cool the solution to room temperature, and then further cool to 5-10°C for at least 2 hours to ensure complete crystallization.[2][3]
-
Filter the purified this compound crystals.
-
Wash the crystals with a small amount of cold methanol and dry under vacuum.
Quantitative Data
Table 1: Effect of Purification Method on this compound Purity
| Sample | Purification Step(s) | HPLC Purity (%) | Reference |
| Crude this compound | None | Not specified, contains multiple impurities | [2] |
| After Maceration | Maceration with toluene at 40°C | Not specified, sulfur removed | [2] |
| Final Product (Example 1) | Maceration with toluene, Recrystallization from DMF/Methanol | ≥ 99.5 | [2] |
| Final Product (Example 2) | Maceration with toluene, Recrystallization from DMF/Ethanol | ≥ 99.5 | [3] |
Visualizations
Logical Workflow for Troubleshooting Low Purity
Caption: A flowchart for systematically troubleshooting low purity issues in this compound synthesis.
Experimental Workflow for High-Purity this compound Synthesis
Caption: A step-by-step workflow for the synthesis and purification of high-purity this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2005028431A1 - Process for the purification of 1,4-benzoquinone guanylhydrazone thiosemicarbazone (this compound) - Google Patents [patents.google.com]
- 3. RU2333905C2 - Method of purification of tiosemicarbazone guanylhydrbazone 1,4-benzohinon (this compound) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Ambazone's Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Ambazone in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: The precise mechanism of action of this compound is not fully understood. However, it is known to be an antiseptic agent with potential antileukemic activity.[1][2] It is believed to interfere with membrane-bound nucleotide systems, leading to an increase in intracellular cyclic AMP (cAMP) in leukemia cells and macrophages.[1] Additionally, this compound has an affinity for various cellular components, including membranes, nucleic acids, and proteins, which may contribute to its broad biological effects.[1]
Q2: What are the potential off-target effects of this compound in cell culture?
A2: Due to its affinity for a range of cellular molecules, this compound may exhibit off-target effects. While specific off-target proteins for this compound have not been extensively characterized in publicly available literature, preliminary data from interaction databases suggest potential interactions with the Vitamin D Receptor (VDR), Ubiquitin Specific Peptidase 1 (USP1), and the Androgen Receptor (AR). It is important to note that these are predicted interactions and require experimental validation. As a thiosemicarbazone, this compound may also share off-target profiles with similar compounds, which have been reported to interact with targets such as topoisomerases and sigma receptors.
Q3: What are the common phenotypic changes observed in cell culture upon this compound treatment that might indicate off-target effects?
A3: Researchers should be vigilant for unexpected phenotypic changes in their cell cultures when treating with this compound, as these may be indicative of off-target effects. Commonly observed changes with small molecule treatments that can indicate off-target activity include:
-
Altered cell morphology: Changes in cell shape, size, and adherence.
-
Unexpected changes in proliferation rates: Inhibition or stimulation of cell growth that does not align with the expected on-target effect.
-
Induction of stress responses: Activation of pathways such as the heat shock response or DNA damage response.
-
Changes in protein expression: Altered levels of proteins unrelated to the intended target pathway.
Q4: How can I determine if the observed effects in my experiment are due to off-target binding of this compound?
A4: Distinguishing on-target from off-target effects is crucial for data interpretation. Here are several strategies:
-
Use of a structurally related inactive compound: Synthesize or obtain a close analog of this compound that is predicted to be inactive against the intended target. If this inactive analog produces the same cellular phenotype, the effect is likely off-target.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If this compound still elicits the same response in these cells, the effect is independent of the target.
-
Target overexpression: Overexpressing the target protein may rescue the phenotype if the effect is on-target.
-
Dose-response analysis: Carefully analyze the concentration at which on-target and potential off-target effects occur. Off-target effects often manifest at higher concentrations than on-target effects.
Troubleshooting Guides
Issue 1: High background or unexpected signaling in cell-based assays.
Possible Cause: Non-specific binding of this compound to cellular components or interference with assay reagents.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target responses.
-
Assay Controls:
-
Include a "vehicle-only" control (e.g., DMSO) to establish baseline signaling.
-
Use a known inhibitor or activator of the pathway of interest as a positive control.
-
If possible, include a negative control compound that is structurally similar to this compound but lacks its activity.
-
-
Review Assay Protocol:
-
Blocking: Ensure adequate blocking of non-specific binding sites in immunoassays (e.g., ELISA, Western blot). Consider increasing the concentration or duration of the blocking step.
-
Washing: Increase the number and duration of wash steps to remove unbound this compound and detection reagents.
-
Antibody Concentrations: Optimize primary and secondary antibody concentrations to reduce non-specific binding.
-
Issue 2: Inconsistent results or poor reproducibility in this compound-treated cells.
Possible Cause: Variability in cell health, passage number, or experimental conditions.
Troubleshooting Steps:
-
Cell Culture Best Practices:
-
Cell Line Authentication: Regularly authenticate your cell line using methods like STR profiling to rule out cross-contamination.
-
Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.
-
Consistent Passaging: Use cells within a narrow passage number range for all experiments to minimize phenotypic drift.
-
-
Compound Handling:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Solubility: Ensure this compound is fully dissolved in the culture medium and does not precipitate, which can lead to inconsistent effective concentrations.
-
-
Standardize Experimental Workflow: Maintain consistency in incubation times, cell densities, and media formulations across all experiments.
Data Presentation: Quantitative Analysis of On-Target vs. Off-Target Effects
To effectively mitigate off-target effects, it is crucial to quantify the potency of this compound on its intended target versus potential off-targets. The following tables provide a template for summarizing such data. Researchers are encouraged to generate this data for their specific cell lines and targets of interest.
Table 1: Hypothetical IC50 Values of this compound on On-Target and Potential Off-Target Proteins
| Target | Assay Type | Cell Line | IC50 (µM) - On-Target Effect | IC50 (µM) - Off-Target Effect | Selectivity Index (Off-Target IC50 / On-Target IC50) |
| On-Target | |||||
| User-defined Target | e.g., cAMP Assay | e.g., HL-60 | [Insert experimental data] | N/A | N/A |
| Potential Off-Targets | |||||
| Vitamin D Receptor (VDR) | e.g., Reporter Assay | e.g., HEK293 | N/A | [Insert experimental data] | [Calculate] |
| USP1 | e.g., Enzyme Assay | In vitro | N/A | [Insert experimental data] | [Calculate] |
| Androgen Receptor (AR) | e.g., Reporter Assay | e.g., LNCaP | N/A | [Insert experimental data] | [Calculate] |
| Topoisomerase II | e.g., DNA Relaxation Assay | In vitro | N/A | [Insert experimental data] | [Calculate] |
| Sigma-1 Receptor | e.g., Radioligand Binding | e.g., PC-12 | N/A | [Insert experimental data] | [Calculate] |
Table 2: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Doubling Time (approx. hours) | IC50 (µM) after 72h exposure | Notes |
| e.g., HL-60 | Leukemia | 24-36 | [Insert experimental data] | On-target cell line |
| e.g., HEK293 | Kidney | 24 | [Insert experimental data] | Commonly used for off-target screening |
| e.g., LNCaP | Prostate Cancer | 34-40 | [Insert experimental data] | Expresses Androgen Receptor |
| e.g., PC-3 | Prostate Cancer | 28 | [Insert experimental data] | Androgen Receptor negative |
Experimental Protocols
Protocol 1: Determining this compound's Off-Target Profile using Affinity-Based Protein Profiling
This protocol provides a general workflow for identifying proteins that directly bind to this compound.
Materials:
-
This compound-alkyne or other suitable clickable analog
-
Azide-biotin tag
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Click chemistry reaction buffer and catalysts (e.g., copper (II) sulfate, TCEP, TBTA)
-
Mass spectrometry-compatible buffers and reagents
Methodology:
-
Cell Treatment: Treat your cell line of interest with the this compound-alkyne probe at various concentrations and for different durations. Include a vehicle control (DMSO) and a competition control where cells are pre-incubated with an excess of unmodified this compound before adding the probe.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Click Chemistry: Perform a click reaction to attach the azide-biotin tag to the alkyne group on the this compound probe that is now covalently bound to its target proteins.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotin-tagged protein-Ambazone complexes.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Sample Preparation: Elute the bound proteins from the beads and prepare them for mass spectrometry analysis (e.g., through in-solution or on-bead digestion).
-
Mass Spectrometry and Data Analysis: Analyze the protein samples by LC-MS/MS. Identify proteins that are significantly enriched in the this compound-probe treated samples compared to the controls.
Protocol 2: Measuring Intracellular cAMP Levels in Response to this compound
This protocol details a common method to quantify changes in intracellular cAMP, a key downstream indicator of this compound's known activity.
Materials:
-
Your cell line of interest
-
This compound
-
Forskolin (positive control, adenylate cyclase activator)
-
cAMP assay kit (e.g., ELISA-based or fluorescence/luminescence-based)
-
Cell lysis buffer (provided with the kit or a compatible buffer)
-
96-well microplate
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (e.g., DMSO).
-
Remove the growth medium from the cells and add the this compound dilutions and controls.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Quantification: Perform the cAMP assay following the kit's protocol. This typically involves a competitive binding reaction where cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader. Calculate the concentration of cAMP in each sample based on a standard curve. Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship.
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows relevant to investigating this compound's effects.
Caption: Known signaling pathway of this compound leading to increased intracellular cAMP.
Caption: Potential off-target interaction of this compound with the Vitamin D Receptor signaling pathway.
References
Interpreting unexpected data from Ambazone studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving Ambazone.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound-related experiments, offering potential explanations and recommended actions.
Issue 1: Inconsistent Anti-proliferative Effects in Cell Culture
Scenario: You are performing a cell viability assay (e.g., MTT, XTT) to assess the anti-proliferative effects of this compound on cancer cell lines. You observe significant variability in the IC50 values between replicate experiments or a complete lack of effect at expected concentrations.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| This compound Form and Solubility | This compound exists in different forms, such as monohydrate and anhydrous, which have different solubilities.[1] Ensure you are using a consistent form of this compound for all experiments. The acetate salt solvate form has shown substantially improved solubility and dissolution rates in aqueous media.[1] Consider preparing stock solutions in an appropriate solvent and ensuring complete dissolution before diluting in cell culture media. |
| pH of Culture Media | This compound has three protonation states with pK values of 10.69, 7.39, and 6.22.[2] Small shifts in the pH of your culture media could alter the charge of the this compound molecule, potentially affecting its membrane permeability and interaction with cellular targets. Regularly check and buffer the pH of your media. |
| Interaction with Serum Proteins | If your culture medium is supplemented with serum, this compound may bind to serum proteins, reducing its effective concentration. Try reducing the serum concentration or using serum-free media for a short duration during the this compound treatment period. |
| Cell Line Specific Effects | The antineoplastic effect of this compound may be cell-type dependent. Its mechanism involves increasing cellular cAMP levels in leukemia cells and macrophages.[2][3] The effect might be less pronounced in cell lines that are not sensitive to changes in cAMP signaling. |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Issue 2: Unexpected Results in DNA Interaction Assays
Scenario: You are conducting DNA melting experiments to investigate this compound's interaction with DNA and find that your results are not reproducible, or you observe unexpected shifts in the melting temperature (Tm).
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| This compound Charge State | The charge of the this compound molecule significantly influences its interaction with DNA. Neutral or singly positively charged forms stabilize the DNA secondary structure, while the doubly positively charged form destabilizes it.[2] The charge is dependent on the pH of the buffer. Carefully control and report the pH of your experimental buffer. |
| Drug Concentration | The concentration of this compound can influence its effect on DNA. High concentrations (in the range of 10⁻⁴ mol/L) have been shown to almost completely inhibit DNA synthesis.[4] Ensure accurate and consistent drug concentrations are used across experiments. |
| Purity of this compound | Impurities or secondary products from the synthesis of this compound could interfere with the assay.[5] Use highly purified this compound and consider analytical techniques like HPLC to confirm purity. |
Experimental Protocol: DNA Melting Temperature (Tm) Analysis
-
Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA) at a fixed concentration in a suitable buffer (e.g., phosphate buffer). Prepare a stock solution of this compound in the same buffer.
-
Mixing: Mix the DNA solution with different concentrations of this compound. Include a control sample with DNA and buffer only.
-
Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Thermal Denaturation: Slowly increase the temperature of the cuvette holder (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Data Acquisition: Monitor the absorbance at 260 nm as a function of temperature.
-
Tm Calculation: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the sigmoidal curve of absorbance versus temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The exact mechanism of action is not fully elucidated. However, it is known to be a membrane-active agent that can interfere with the membrane-bound nucleotide system.[3] It has been shown to increase the intracellular concentration of cAMP in leukemia cells and macrophages.[2][3] Additionally, this compound has an affinity for various cellular targets, including membranes, nucleic acids, and proteins, which contributes to its antibacterial effects.[2]
Q2: Why am I seeing a reduced antileukemic effect of this compound in older animal models?
A2: The antineoplastic activity of this compound against murine leukemia P388 has been observed to be significantly lower in older mice (12 and 18 months old) compared to younger animals.[6] This is thought to be due to immunosenescence, particularly of T cell functions, in the older tumor-bearing hosts.[6] The antileukemic effect of this compound appears to be more effective in immunocompetent hosts.[6]
Q3: Can this compound affect the immune system?
A3: Yes, this compound can influence immunological processes. It has been shown to inhibit the DNA synthesis rate in a concentration-dependent manner in mitogen-stimulated human lymphocytes.[4] Furthermore, its antileukemic effect is diminished in athymic nude mice, suggesting that its action is, at least in part, mediated by the immune system.[2][6]
Q4: What are the known off-target effects of this compound?
A4: While specific off-target effects of this compound are not extensively documented in the provided search results, its affinity for multiple cellular targets like membranes, nucleic acids, and proteins suggests the potential for off-target interactions.[2] When a drug interacts with unintended targets, it can lead to a range of side effects.[7] General strategies to minimize off-target effects in drug development include rational drug design and high-throughput screening to identify more selective compounds.[7]
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental data.
References
- 1. Crystal structure and physicochemical characterization of this compound monohydrate, anhydrous, and acetate salt solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. [The effect of this compound and this compound derivatives on immunologic processes in human lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Ambazone Assay Interference
Welcome to the technical support center for researchers utilizing Ambazone. This resource provides essential guidance on potential interactions between this compound and common laboratory assays. While this compound is a valuable antiseptic and potential anti-leukemic agent, its chemical properties warrant careful consideration to ensure the accuracy and reliability of your experimental data.[1][2]
This guide is formatted in a question-and-answer style to directly address issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Colorimetric & Spectrophotometric Assays (e.g., ELISA, Bradford, MTT/XTT)
Question: My absorbance readings are unexpectedly high in my colorimetric assay after treating samples with this compound. What is the likely cause and how can I correct for it?
Answer: This is a common issue with colored compounds. This compound's chemical structure, 1,4-benzoquinone guanylhydrazone thiosemicarbazone, gives it intrinsic color that can directly absorb light in the visible spectrum, artificially inflating your absorbance readings.[3] This is a form of in vitro, or analytical, interference where the compound itself, rather than a biological change, affects the readout.[4][5]
Troubleshooting Steps:
-
Run a Compound Control: Prepare wells containing only this compound at the same concentrations used in your experiment, diluted in the same assay buffer or media.
-
Measure Background Absorbance: Read the absorbance of these "compound-only" wells at the same wavelength as your experimental samples.
-
Correct Your Data: Subtract the average background absorbance from your experimental readings to get the true, biologically-driven value.
| Control Type | Purpose | How to Prepare | Calculation |
| Blank | Corrects for buffer/media absorbance. | Assay buffer/media only. | Subtract from all wells. |
| Compound Control | Corrects for intrinsic this compound absorbance. | This compound in assay buffer/media. | Subtract from treated wells. |
| Vehicle Control | Corrects for the effect of the solvent used to dissolve this compound (e.g., DMSO). | Solvent in assay buffer/media. | Subtract from all wells. |
Category 2: Cell Viability & Cytotoxicity Assays
Question: My MTT or XTT assay results show high cytotoxicity for this compound, but I want to confirm this is a true biological effect and not an artifact. How can I do this?
Answer: This is a critical question, as this compound's structure presents two potential confounding factors in tetrazolium-based viability assays (like MTT, XTT, WST-1).[6][7]
-
Colorimetric Interference: As mentioned above, this compound's color can interfere with the formazan product measurement.[8]
-
Redox Activity: The quinone moiety in this compound is redox-active.[9] It may directly reduce the tetrazolium dye (e.g., MTT) to its colored formazan product, independent of cellular metabolism. This can lead to an underestimation of cytotoxicity.
Troubleshooting Strategy:
-
Perform a No-Cell Control: Incubate this compound with the MTT/XTT reagent in cell-free media. If a color change occurs, it confirms direct chemical reduction and interference.
-
Use an Orthogonal Method: Employ a viability assay with a different detection principle that does not rely on NAD(P)H-dependent cellular reduction. A preferred method is an ATP-based assay (e.g., CellTiter-Glo®), which measures ATP as a marker of metabolically active cells via luminescence.
Caption: Decision tree for validating this compound cytotoxicity results.
Category 3: Enzyme-Based Assays (e.g., Kinases, Proteases, Luciferase)
Question: I'm observing inhibition of my enzyme of interest in the presence of this compound. How do I know if this is specific inhibition or a non-specific artifact?
Answer: this compound's structure contains a quinone-like functional group. Quinones are a well-known class of compounds that can interfere with enzyme assays through several mechanisms, including reacting with cysteine residues on proteins or through redox cycling.[9][10] This can lead to apparent, but non-specific, enzyme inhibition.
Troubleshooting Steps:
-
Run a Counter-Screen: Test this compound in an unrelated assay, preferably one known to be susceptible to redox-active or reactive compounds (e.g., a luciferase assay). Inhibition in this assay suggests non-specific activity.
-
Include a Reducing Agent: Perform your primary assay in the presence of a mild reducing agent like Dithiothreitol (DTT) at a low concentration (e.g., 0.5-1 mM). If the inhibitory effect of this compound is diminished, it strongly suggests that its mechanism involves oxidation or reaction with thiols.
-
Check for Time-Dependent Inhibition: Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. A progressive increase in inhibition with longer pre-incubation times can indicate covalent modification, a common mechanism for reactive compounds.
Caption: this compound's potential to inactivate enzymes via covalent modification.
Experimental Protocols
Protocol 1: Quantifying and Correcting for Compound Absorbance
This protocol details the steps to create the necessary controls to correct for this compound's intrinsic color in absorbance-based assays.
Materials:
-
96-well microplate
-
Assay buffer/media
-
This compound stock solution
-
Vehicle (solvent for this compound, e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Plate Layout: Designate columns on your 96-well plate for "Blank," "Vehicle Control," "Compound Control," and "Experimental."
-
Prepare Blanks: Add only assay buffer/media to the "Blank" wells.
-
Prepare Vehicle Controls: Add the highest concentration of the vehicle used in the experiment to the "Vehicle Control" wells.
-
Prepare Compound Controls: Create a serial dilution of this compound in assay buffer/media in the "Compound Control" wells, matching the concentrations used in your experimental wells.
-
Prepare Experimental Wells: Add cells/enzyme and then treat with the corresponding concentrations of this compound.
-
Incubation: Incubate the plate according to your primary assay protocol.
-
Reading: Measure absorbance at the required wavelength (e.g., 450 nm for XTT, 570 nm for MTT).
-
Data Analysis:
-
Corrected Reading = (Abs_Experimental) - (Abs_Compound_Control)
-
Ensure you are comparing vehicle-treated experimental wells to the vehicle control.
-
Caption: Workflow for correcting absorbance interference.
Summary of Potential Interferences
| Assay Type | Potential Interference Mechanism | Key Control Experiment | Recommended Action |
| Colorimetric/Absorbance | Intrinsic color of this compound absorbs light. | "Compound-only" control. | Subtract background absorbance. |
| Tetrazolium Viability (MTT, XTT) | 1. Intrinsic color. 2. Direct reduction of dye. | "No-cell" control (compound + dye). | Use an orthogonal assay (e.g., ATP-based). |
| Fluorescence-Based | Potential for native fluorescence or quenching. | Measure this compound's excitation/emission spectra. | Choose fluorophores with non-overlapping spectra. |
| Enzyme-Based (e.g., Luciferase) | Redox activity or covalent modification. | Add a reducing agent (e.g., DTT) to the assay. | If interference is mitigated, consider it non-specific. |
| Signaling Pathway Readouts | This compound is known to increase intracellular cAMP.[1][2][3] | N/A | Be aware of this known biological activity when interpreting results from cAMP-sensitive pathways. |
References
- 1. This compound | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - SK [thermofisher.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assay of protein-quinone coupling involving compounds structurally related to the active principle of poison ivy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in Ambazone In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vivo experiments involving Ambazone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antiseptic agent with antibacterial and potential antineoplastic activities. Its exact mechanism is not fully elucidated but is thought to involve interference with membrane-bound nucleotide systems, leading to an increase in intracellular cyclic AMP (cAMP) in some cells. It also has an affinity for various cellular targets, including membranes, nucleic acids, and proteins, which likely contributes to its broad antibacterial effect.[1][2][3]
Q2: What are the common routes of administration for this compound in in vivo studies?
A2: this compound can be administered orally or topically. Oral administration has been used in studies on transplantable tumors in rodents.[3][4] For its antiseptic properties, topical application is a primary route of investigation.
Q3: What are the known pharmacokinetic properties of this compound that could influence experimental variability?
A3: Key pharmacokinetic aspects of this compound to consider are:
-
Incomplete Oral Absorption: Following oral administration in rats and mice, this compound is incompletely absorbed from the gastrointestinal tract (approximately 35-50%).[3] This can be a significant source of variability in studies relying on oral delivery.
-
Low Hydrophobicity: Its low hydrophobicity suggests that hydrophobic interactions are not a primary driver of its mode of action.[3]
-
Plasma Protein and Red Blood Cell Binding: this compound binds weakly to plasma proteins but shows relatively strong binding to red blood cells.[3] Variations in hematocrit among animals could therefore influence drug distribution.
-
Half-life: this compound has a reported half-life of 6–7 hours.[4]
Q4: What are the primary sources of variability in in vivo experiments with antiseptic agents like this compound?
A4: Variability in in vivo studies with antiseptics can stem from several factors:
-
Animal Model: Species, strain, age, sex, and health status of the animals can all impact the experimental outcome.[5][6][7]
-
Experimental Design: The method of wound creation, inoculum size of the pathogen, application method of the antiseptic, and the timing of assessments can introduce variability.[1][3][4][8]
-
This compound Formulation: The vehicle, concentration, and stability of the this compound formulation can affect its delivery and efficacy.
-
Microorganism: The species, strain, and growth phase of the challenging microorganism can influence susceptibility to this compound.[9][10]
-
Host-Pathogen Interaction: The complex interplay between the animal's immune response and the pathogen can lead to variable outcomes.
Troubleshooting Guides
Issue 1: High Variability in Topical Efficacy Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent Wound Generation | - Standardize the method of creating superficial wounds (e.g., tape stripping, needle scratch).[4][8] - Ensure the depth and size of the wounds are consistent across all animals. - Use a consistent anatomical location for wound creation. |
| Variable Bacterial Inoculum | - Prepare a fresh bacterial culture for each experiment and standardize the inoculum concentration (CFU/mL).[1] - Ensure the volume of inoculum applied to each wound is precise. - Verify the viability and growth phase of the bacteria before inoculation. |
| Inconsistent this compound Application | - Use a calibrated pipette to apply a precise volume of the this compound formulation to each wound. - Ensure the formulation is spread evenly over the entire wound surface. - Standardize the contact time of the antiseptic before any subsequent steps (e.g., dressing).[3] |
| Animal Grooming/Interference | - Use appropriate measures to prevent animals from licking or scratching the treated area (e.g., Elizabethan collars, appropriate wound dressings). |
| Sampling and Plating Errors | - Standardize the method for sampling bacteria from the wound (e.g., swabbing, biopsy).[11] - Ensure consistent and thorough homogenization of tissue samples before plating. - Perform serial dilutions and plate replicates to ensure accurate colony counting. |
Issue 2: Inconsistent Results in Oral Administration Studies
| Potential Cause | Troubleshooting Steps |
| Variable Gastrointestinal Absorption | - Due to this compound's incomplete absorption, consider this a key variable.[3] - Standardize the fasting state of the animals before dosing. - Use oral gavage for precise dose administration. - Consider alternative routes of administration (e.g., intravenous) for initial pharmacokinetic studies to establish baseline systemic exposure.[12] |
| Formulation Issues | - Ensure the this compound formulation is a homogenous suspension or solution. - Assess the stability of the formulation over the duration of the experiment. - Consider formulation strategies to improve solubility and absorption if necessary.[13] |
| Animal Stress | - Acclimatize animals to handling and the dosing procedure to minimize stress, which can affect gastrointestinal motility and absorption. |
| Coprophagy | - House animals in a way that prevents or minimizes coprophagy (ingestion of feces), which can lead to re-dosing and altered pharmacokinetics. |
Data Presentation
Consistent and clear data presentation is crucial for identifying and understanding variability. The following tables provide a template for summarizing key quantitative data from your in vivo this compound experiments.
Table 1: Example Data Summary for Topical Efficacy Study
| Treatment Group | Animal ID | Baseline Bacterial Load (CFU/wound) | 24h Post-treatment Bacterial Load (CFU/wound) | Log Reduction |
| Vehicle Control | 1 | |||
| 2 | ||||
| ... | ||||
| This compound (X% conc.) | 1 | |||
| 2 | ||||
| ... | ||||
| Positive Control | 1 | |||
| 2 | ||||
| ... |
Table 2: Example Data Summary for Oral Pharmacokinetic Study
| Animal ID | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (h) |
| 1 | |||||
| 2 | |||||
| ... |
Experimental Protocols
Protocol 1: Murine Model of Superficial Skin Infection for Topical Antiseptic Testing
This protocol is a generalized procedure adapted from established methods for testing topical antiseptics.[4][8]
1. Animal Model:
- Species: BALB/c mice, 6-8 weeks old.
- Acclimatization: Acclimatize animals for at least 7 days before the experiment.
- Housing: House animals individually to prevent cross-contamination and interference with the test sites.
2. Anesthesia:
- Administer a suitable anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail) to ensure the animal is properly anesthetized throughout the procedure.
3. Skin Preparation and Wound Creation:
- Shave a small area on the dorsum of the mouse.
- Create a superficial wound using a standardized method, such as:
- Tape Stripping: Apply and remove adhesive tape multiple times to disrupt the stratum corneum.[4]
- Needle Scratch: Create parallel scratches with a sterile needle.[8]
4. Bacterial Inoculation:
- Prepare a fresh culture of the test organism (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) to a concentration of approximately 10^7 - 10^8 CFU/mL.
- Apply a standardized volume (e.g., 10 µL) of the bacterial suspension to the wound.
- Allow the inoculum to dry for a set period (e.g., 30 minutes).
5. Antiseptic Application:
- Divide the animals into treatment groups (e.g., Vehicle Control, this compound, Positive Control).
- Apply a standardized volume (e.g., 20 µL) of the respective treatment to the wound and spread evenly.
6. Post-Treatment and Sampling:
- At predetermined time points (e.g., 24, 48 hours), euthanize the animals.
- Excise the wound tissue using a biopsy punch.
- Homogenize the tissue in a sterile buffer (e.g., phosphate-buffered saline).
- Perform serial dilutions and plate on appropriate agar plates to determine the number of viable bacteria (CFU/wound).
7. Data Analysis:
- Calculate the log reduction in bacterial counts for each treatment group compared to the vehicle control.
- Perform statistical analysis to determine the significance of the observed differences.
Visualizations
Signaling Pathway
Caption: Postulated signaling pathway of this compound leading to increased intracellular cAMP.
Experimental Workflow
Caption: General experimental workflow for in vivo testing of topical this compound.
Logical Relationship: Sources of Variability
Caption: Key factors contributing to variability in this compound in vivo experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A new in vivo model for the evaluation of topical antiseptics on superficial wounds. The effect of 70% alcohol and povidone-iodine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of external traumatic wound infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9.2 Testing the Effectiveness of Antiseptics and Disinfectants – Allied Health Microbiology [open.oregonstate.education]
- 10. SOP for Antimicrobial Effectiveness Testing | Pharmaguideline [pharmaguideline.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Oral administration of amphotericin B nanoparticles: antifungal activity, bioavailability and toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Ambazone precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Ambazone precipitation in culture media.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to culture medium.
This is a common issue when an organic solvent stock solution is added to an aqueous culture medium. The drastic change in solvent polarity can cause the compound to fall out of solution.
| Possible Cause | Suggested Solution |
| High Stock Solution Concentration | Prepare a lower concentration stock solution. While it may seem counterintuitive, a more dilute stock requires a larger volume to be added to the media, which can sometimes aid in dispersion and prevent localized high concentrations that lead to precipitation. |
| Inadequate Mixing | Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing the medium. This helps to disperse the compound quickly and avoid localized supersaturation. |
| Temperature Shock | Ensure both the this compound stock solution and the culture medium are at the same temperature before mixing. If the medium is at 37°C, briefly warm the stock solution to room temperature. Avoid repeated freeze-thaw cycles of the stock solution. |
| Solvent Incompatibility | While DMSO is a common solvent, its final concentration in the culture medium should ideally be kept below 0.5% (v/v), as higher concentrations can be toxic to cells. If precipitation persists, consider preparing the stock solution in ethanol, keeping in mind that ethanol can also have cellular effects. |
Issue: Precipitate forms over time in the incubator.
Precipitation that occurs after a period of incubation is often due to interactions between this compound and components of the culture medium, or changes in the medium's properties over time.
| Possible Cause | Suggested Solution |
| pH Shift in Medium | The pH of culture medium can change during incubation due to cellular metabolism. This compound's solubility is pH-dependent, with pKa values of 6.22, 7.39, and 10.69.[1] A shift in pH can alter its charge state and reduce its solubility. Ensure the medium is well-buffered (e.g., with HEPES) and that the CO₂ level in the incubator is appropriate for the bicarbonate concentration in your medium. |
| Interaction with Serum Proteins | If using a serum-containing medium, this compound may bind to proteins, leading to the formation of insoluble complexes.[1] Reduce the serum concentration if possible, or switch to a serum-free medium if your cell line allows. |
| Salt Formation | Culture media are rich in salts. This compound may interact with certain ions to form less soluble salts. While not specific to this compound, this is a known phenomenon for many compounds. |
| Compound Degradation | This compound may not be stable in the culture medium at 37°C for extended periods. This could lead to the formation of less soluble degradation products. Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[2] A stock solution of up to 40 mg/mL in DMSO has been reported.[] Ethanol can also be used, but it is important to keep the final concentration in the culture medium low to avoid cellular toxicity.
Q2: What is the solubility of this compound?
A2: this compound's aqueous solubility is predicted to be low, at approximately 0.0951 mg/mL.[4] It is described as slightly soluble in DMSO and methanol.[2] The acetate salt form of this compound has been shown to have improved solubility in aqueous solutions.[5]
Quantitative Solubility Data for this compound
| Solvent | Solubility | Temperature | Notes |
| Water | ~ 0.0951 mg/mL | Not Specified | Predicted value |
| DMSO | Slightly Soluble | Not Specified | Experimentally observed |
| Methanol | Slightly Soluble | Not Specified | Experimentally observed |
Q3: How should I store my this compound stock solution?
A3: this compound is described as very hygroscopic.[2] It is recommended to store stock solutions in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption.
Q4: Can I filter-sterilize my this compound stock solution?
A4: Yes, it is good practice to filter-sterilize stock solutions. Use a 0.22 µm syringe filter that is compatible with your chosen solvent (e.g., a PTFE filter for DMSO).
Q5: What are the known cellular effects of this compound?
A5: this compound has been shown to interact with cell membranes and increase intracellular cyclic AMP (cAMP).[1] This may be due to the inhibition of phosphodiesterase, an enzyme that degrades cAMP. It can also interfere with DNA, RNA, and protein synthesis.[1]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 237.28 g/mol )
-
Anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
-
Sterile, solvent-compatible syringe filter (0.22 µm)
-
-
Procedure:
-
Weigh out 2.37 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol for Diluting this compound into Culture Medium
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed culture medium (37°C)
-
Sterile pipette tips
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your culture medium. Note: Aim to keep the final DMSO concentration below 0.5% (v/v). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).
-
While gently swirling the pre-warmed culture medium, add the calculated volume of this compound stock solution dropwise.
-
Continue to gently mix for a few seconds to ensure homogeneity.
-
Immediately apply the this compound-containing medium to your cells.
-
Visualizations
Potential Signaling Pathway of this compound
Caption: Hypothesized signaling pathway for this compound, leading to an increase in intracellular cAMP.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chronotropic and inotropic actions of amrinone, carbazeran and isobutylmethyl xanthine: role of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Ambazone and Doxorubicin
In the landscape of anticancer drug discovery, a thorough comparison of novel compounds against established chemotherapeutics is crucial for identifying promising new avenues for treatment. This guide provides a detailed comparison of the anticancer activities of Ambazone, a lesser-known thiosemicarbazone derivative, and Doxorubicin, a widely used anthracycline antibiotic in chemotherapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data, experimental methodologies, and the signaling pathways implicated in their anticancer effects.
Executive Summary
This comparative guide reveals a significant disparity in the available research and quantitative data between this compound and Doxorubicin. Doxorubicin is a well-characterized cytotoxic agent with a vast body of literature detailing its mechanisms of action, anticancer efficacy across numerous cancer cell lines, and well-established experimental protocols. In stark contrast, quantitative data on the anticancer activity of this compound is scarce in publicly available literature, hindering a direct and comprehensive comparison. While this compound has been noted for its antineoplastic properties, a lack of recent, in-depth studies limits our current understanding of its full potential as a modern anticancer agent.
Comparative Anticancer Activity: A Data-Driven Overview
A critical metric for evaluating the efficacy of an anticancer compound is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The following tables summarize the available IC50 values for Doxorubicin across a range of human cancer cell lines.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| A549 | Lung Carcinoma | 0.07 - >20 | 24 - 72 | MTT/Resazurin |
| MCF-7 | Breast Adenocarcinoma | 0.01 - 2.5 | 24 - 120 | MTT/Resazurin |
| HeLa | Cervical Carcinoma | 0.14 - 2.9 | 24 - 48 | MTT |
| HepG2 | Hepatocellular Carcinoma | 1.3 - 12.2 | 24 - 72 | MTT/Resazurin |
| PC-3 | Prostate Cancer | 1.05 | 72 | MTS |
| HCT-116 | Colon Carcinoma | 1.55 (Selectivity Index) | 72 | MTS |
| BFTC-905 | Bladder Cancer | 2.3 | 24 | MTT |
| M21 | Skin Melanoma | 2.8 | 24 | MTT |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.[1]
This compound: A Noteworthy Lack of Quantitative Data
Mechanisms of Anticancer Action
The efficacy of an anticancer drug is intrinsically linked to its mechanism of action at the molecular level. Doxorubicin has multiple, well-documented mechanisms, while the specifics for this compound are less clear, though can be inferred from its chemical class.
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin's potent anticancer activity stems from its ability to interfere with fundamental cellular processes, primarily targeting DNA.[3] Its key mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
These actions collectively trigger a cascade of events leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).
This compound: Insights from its Chemical Class
This compound is classified as a thiosemicarbazone. While specific mechanistic studies on this compound are limited, the anticancer activities of thiosemicarbazones are generally attributed to their ability to chelate metal ions, particularly iron and copper.[4][5] This chelation can disrupt the function of essential metalloenzymes and generate reactive oxygen species, leading to cellular stress and apoptosis. Key proposed mechanisms for thiosemicarbazones include:
-
Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is crucial for DNA synthesis and repair.
-
Induction of Oxidative Stress: The formation of metal complexes can catalyze the production of ROS.
-
Topoisomerase Inhibition: Some thiosemicarbazones have been shown to inhibit topoisomerase enzymes.[4]
Further research is required to elucidate the specific molecular targets and mechanisms of this compound's anticancer activity.
Signaling Pathways in Drug-Induced Apoptosis
Apoptosis is a critical endpoint for many anticancer therapies. The signaling pathways leading to apoptosis are complex and can be triggered by both intrinsic and extrinsic cues.
Doxorubicin-Induced Apoptotic Pathways
Doxorubicin is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DNA damage and oxidative stress caused by Doxorubicin lead to the activation of pro-apoptotic proteins like Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis.
-
Extrinsic Pathway: Doxorubicin can also upregulate the expression of death receptors on the cell surface, such as Fas. The binding of their respective ligands triggers the activation of caspase-8, which can then directly activate executioner caspases or amplify the apoptotic signal through the intrinsic pathway.
The following diagram illustrates the key signaling events in Doxorubicin-induced apoptosis.
Potential Apoptotic Pathways for this compound
Based on the general mechanism of action for thiosemicarbazones, this compound likely induces apoptosis primarily through the intrinsic pathway, driven by oxidative stress and disruption of mitochondrial function.
The following diagram proposes a potential signaling pathway for this compound-induced apoptosis, which requires experimental validation.
Experimental Protocols
Standardized experimental protocols are essential for the reliable evaluation and comparison of anticancer compounds. The following sections detail common methodologies used to assess cytotoxicity, apoptosis, and cell cycle effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[9]
-
Staining: Wash the fixed cells and resuspend in a solution containing propidium iodide and RNase A (to prevent staining of RNA).[10]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This comparative guide highlights the extensive body of research supporting the potent anticancer activity of Doxorubicin, with well-defined mechanisms of action and a wealth of quantitative data. In contrast, this compound remains a significantly understudied compound in the context of modern cancer research. While its classification as a thiosemicarbazone suggests potential anticancer activity through mechanisms like metal chelation and induction of oxidative stress, the lack of robust, publicly available quantitative data, such as IC50 values across a range of cancer cell lines, makes a direct comparison with Doxorubicin challenging.
For this compound to be considered a viable candidate for further drug development, a systematic evaluation of its in vitro anticancer activity is imperative. Future research should focus on:
-
Determining the IC50 values of this compound against the NCI-60 panel of human cancer cell lines to establish its spectrum of activity.
-
Elucidating the specific molecular mechanisms of this compound's anticancer effects, including its targets and downstream signaling pathways.
-
Conducting head-to-head comparative studies with established chemotherapeutic agents like Doxorubicin under standardized conditions.
By addressing these knowledge gaps, the scientific community can better assess the true potential of this compound as a novel anticancer agent.
References
- 1. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. vet.cornell.edu [vet.cornell.edu]
Validating the Antineoplastic Effects of Ambazone in Different Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antineoplastic effects of Ambazone, a thiosemicarbazone derivative, in various cancer models. By presenting available experimental data, this document aims to offer an objective overview of this compound's performance and potential as an anticancer agent, alongside detailed methodologies for key experiments to support further research and development.
Efficacy of this compound in Preclinical Cancer Models
This compound (1,4-benzoquinone guanylhydrazone thiosemicarbazone) has demonstrated antineoplastic activity in preclinical studies, primarily in murine leukemia models. Its effectiveness appears to be multifactorial, involving direct cytotoxic effects and modulation of the host immune response.
Murine Leukemia P388 Model
The most extensively studied model for this compound's anticancer activity is the murine leukemia P388 model. Studies have shown that this compound, administered orally, is effective against this transplantable tumor in mice.[1] The therapeutic dose has been reported to be in the range of 60 to 125 mg/kg when administered for 4-9 days.[1]
A notable characteristic of this compound's efficacy is its dependence on the host's immune system. Its antileukemic effect is significantly diminished in congenitally athymic (nude) mice, as well as in neonatally thymectomized or silica-pretreated animals, suggesting that T-cell mediated immunity is crucial for its therapeutic action. Furthermore, the antineoplastic activity of this compound was observed to be markedly reduced in older mice (12 and 18 months old) compared to young animals, correlating with age-related immunosenescence.
In a comparative study, this compound was found to be as active as its soluble derivative, dihydrothis compound, when administered orally in the P388 leukemia model.[2]
Table 1: In Vivo Efficacy of this compound in Murine Leukemia P388
| Compound | Animal Model | Dosing Regimen | Efficacy | Reference |
| This compound | B6D2F1 mice with P388 leukemia | 60-125 mg/kg, p.o., daily for 4-9 days | Active | [1] |
| Dihydrothis compound | B6D2F1 mice with P388 leukemia | Not specified | As active as this compound (per os d 1-4 schedule) | [2] |
Mechanism of Action
The precise molecular mechanisms underlying this compound's antineoplastic effects are not fully elucidated but are thought to involve a combination of direct cellular effects and immune modulation.
Interaction with Cellular Components
Biophysical studies suggest that this compound can interact with cellular membranes and nucleic acids. It has been shown to interact with the inner area of the phospholipid bilayer of liposomes.[1] Furthermore, this compound can interact with DNA, with its binding affinity and effect on DNA stability being dependent on its protonation state.[1] Neutral or singly positively charged this compound species stabilize the secondary structure of DNA, while the doubly positively charged form binds more strongly and destabilizes it.[1]
Immunomodulatory Effects
A key aspect of this compound's anticancer activity is its ability to modulate the immune system. The requirement of a competent immune system for its antileukemic effect highlights its role as an immunomodulatory agent.[1] Studies have shown that this compound induces an overall increase in the cellular cAMP content of leukemia cells and macrophages, which may contribute to its immunological and antineoplastic activities.[1]
Below is a diagram illustrating the proposed mechanisms of action for this compound.
Caption: Proposed mechanisms of this compound's antineoplastic action.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antineoplastic effects of this compound.
In Vivo Murine Leukemia P388 Model
Objective: To evaluate the in vivo antineoplastic efficacy of this compound against murine leukemia P388.
Materials:
-
Female B6D2F1 mice (6-8 weeks old)
-
P388 leukemia cells
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Standard chemotherapeutic agent (e.g., Doxorubicin) as a positive control
-
Saline solution
-
Syringes and needles for injection and oral gavage
-
Calipers for tumor measurement (if applicable for solid tumor models)
Procedure:
-
Tumor Cell Implantation:
-
Harvest P388 leukemia cells from a donor mouse.
-
Prepare a single-cell suspension in saline.
-
Inject 1 x 10^6 P388 cells intraperitoneally (i.p.) into each mouse on day 0.
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into the following groups (n=8-10 mice/group):
-
Vehicle control (oral gavage)
-
This compound (e.g., 60, 90, 125 mg/kg, oral gavage, daily for 9 days starting on day 1)
-
Positive control (e.g., Doxorubicin, appropriate dose and schedule, i.p.)
-
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for signs of toxicity (weight loss, behavioral changes).
-
Record the survival time for each mouse.
-
-
Efficacy Evaluation:
-
Calculate the median survival time (MST) for each group.
-
Determine the percentage increase in lifespan (%ILS) using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.
-
An ILS of ≥ 25% is generally considered significant antitumor activity.
-
Workflow Diagram:
Caption: Workflow for in vivo evaluation of this compound in the P388 leukemia model.
Conclusion
The available preclinical data suggest that this compound possesses antineoplastic activity, particularly in the context of murine leukemia, with a mechanism that is at least partially dependent on a competent immune system. Its ability to interact with cellular membranes and DNA, coupled with its immunomodulatory effects, presents a multi-faceted approach to cancer therapy. However, a significant lack of data on its efficacy in a broader range of human cancer cell lines and in direct comparison with current standard-of-care drugs limits a comprehensive evaluation of its potential. Further research is warranted to determine the specific signaling pathways modulated by this compound and to establish its cytotoxic profile (e.g., IC50 values) across various cancer types. Such studies are crucial for validating its antineoplastic effects and for guiding its potential clinical development.
References
A Comparative Analysis of Ambazone and Its Derivatives: Efficacy and Mechanism
For Immediate Publication
[City, State] – [Date] – A comprehensive comparative guide on the antiseptic agent Ambazone and its derivatives has been released, providing researchers, scientists, and drug development professionals with a detailed analysis of their relative biological activities. This guide synthesizes available experimental data to offer an objective comparison of this compound with its key derivatives, Dihydrothis compound (DHA), S-substituted derivatives, and analogs with alkyl group substitutions on the quinone ring.
This compound, a 1,4-benzoquinone guanylhydrazone thiosemicarbazone, is an established antiseptic with known bacteriostatic properties, particularly against hemolytic streptococcus and Streptococcus pneumoniae.[1] It also exhibits potential antineoplastic activity.[2][3][4] This guide delves into the nuanced differences in efficacy and mechanism between this compound and its synthesized variants.
Executive Summary of Comparative Data
The biological activity of this compound is significantly influenced by modifications to its chemical structure. The available data, summarized below, indicates that the parent molecule, this compound, currently exhibits the most potent antibacterial and antineoplastic effects among the compounds compared.
| Compound/Derivative | Antimicrobial Activity | Antineoplastic Activity | Toxicity Profile |
| This compound | Effective against various Gram-positive cocci. | Active against murine leukemias L1210 and P388.[1][3] | Therapeutic dose in rats: 60-125 mg/kg (oral).[4] |
| Dihydrothis compound (DHA) | Data not available. | As active as this compound in a specific oral dosage schedule against P388 leukemia. Low intravenous activity. | Intravenous LD50 in mice: 150 mg/kg. Maximum Tolerated Dose (MTD): 100 mg/kg. Shows slightly better oral compatibility than this compound in some cases. |
| S-Substituted Derivatives | Significantly decreased activity compared to this compound.[3] | Significantly decreased activity against murine leukemias L1210 and P388 compared to this compound.[3] | Data not available. |
| Alkyl-Substituted (on quinone ring) Derivatives (e.g., Toluquinone analog) | Much lower activity against Bacillus subtilis ATCC 6633 compared to this compound.[1] | Much lower activity against murine leukemias L1210 and P388 compared to this compound.[1] | Data not available. |
| 1,4-benzoquinon-guanyl-semycarbazone (BGHS) | Data not available. | Data not available. | Data not available. |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is not fully elucidated, but it is understood to interfere with membrane-bound nucleotide systems, leading to an increase in intracellular cyclic AMP (cAMP) in leukemia cells and macrophages.[2][4] This elevation of cAMP is a key event in its potential antineoplastic activity. Furthermore, this compound's broad affinity for cellular targets such as membranes, nucleic acids, and proteins likely contributes to its antibacterial effects.[2][4] The mechanisms for its derivatives are less understood, but their reduced biological activity suggests that the structural modifications may hinder these key interactions.
This compound-Induced cAMP Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's effect on intracellular cAMP levels.
Caption: Proposed this compound-induced cAMP signaling pathway.
Experimental Protocols
The data presented in this guide is based on established methodologies for evaluating antimicrobial and antineoplastic agents. The following are detailed descriptions of the key experimental protocols.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound and its derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, often corresponding to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
The following workflow illustrates the broth microdilution assay.
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Antineoplastic Activity Assessment (MTT Assay)
The cytotoxic effects of this compound and its derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Antineoplastic Activity Assessment
The antitumor efficacy of these compounds in a living organism is often assessed using murine tumor models.
Objective: To evaluate the ability of a compound to inhibit tumor growth in a living animal.
Methodology:
-
Tumor Implantation: Human or murine cancer cells are implanted subcutaneously or orthotopically into immunocompromised or syngeneic mice, respectively.
-
Compound Administration: Once tumors reach a palpable size, the mice are treated with the test compound or a vehicle control via a clinically relevant route (e.g., oral gavage, intravenous injection).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
The following diagram outlines the logical relationship in evaluating antineoplastic activity.
References
- 1. [The synthesis and biologic activity of analogs of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone. 2. Substitution at the quinone ring by alkyl groups] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and biological activity of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone analogs. 1. Substitution at the S atom] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acetophenone thiosemicarbazones synthesis: Topics by Science.gov [science.gov]
Ambazone's Cytotoxic Profile: A Comparative Analysis in Cancer and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Ambazone, a thiosemicarbazone derivative, has garnered attention for its potential as an antineoplastic agent. Understanding its differential effects on cancerous and non-cancerous cells is paramount for its development as a therapeutic. This guide provides a comparative analysis of this compound's cytotoxicity, presenting available experimental data, outlining typical experimental protocols, and visualizing the proposed mechanisms of action.
Quantitative Cytotoxicity Data: A Comparative Overview
The following table summarizes the available in vitro cytotoxic activity of this compound and its derivative, Dihydrothis compound, against various human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | K-562 | Human Chronic Myelogenous Leukemia | Not explicitly quantified, but cytotoxic effects observed | [1] |
| L-929 | Mouse Fibroblast (Normal) | Not explicitly quantified, but tested | [1] | |
| Dihydrothis compound | B16K | Mouse Melanoma | Synergistic cytotoxic effect with TNF-alpha | [2] |
| L-M (S) | Mouse Fibroblast (TNF-sensitive, Normal) | Synergistic cytotoxic effect with TNF-alpha | [2] |
Experimental Protocols
The determination of cytotoxicity is a cornerstone of anticancer drug evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay for Cytotoxicity Assessment
1. Cell Seeding:
-
Cancer and normal cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in complete cell culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.
4. MTT Addition and Incubation:
-
Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
5. Solubilization of Formazan:
-
The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or an isopropanol-HCl solution, is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The background absorbance at 690 nm is typically subtracted.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Biological Impact
To better understand the processes involved in this compound's cytotoxic activity, the following diagrams illustrate a proposed signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
Ambazone: A Comparative Analysis with Other Thiosemicarbazone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ambazone with other notable thiosemicarbazone compounds, focusing on their performance, mechanisms of action, and supporting experimental data. Thiosemicarbazones are a versatile class of compounds known for their wide range of biological activities, including antibacterial, antiviral, and antitumor effects. This compound, a well-established oral antiseptic, serves as a key reference point in understanding the therapeutic potential of this chemical class.
Chemical Structures
The fundamental structure of thiosemicarbazones is characterized by a sulfur atom and a hydrazine residue attached to a carbonyl group. Variations in the R1 and R2 substituents give rise to a diverse library of compounds with distinct biological activities.
| Compound | R1 | R2 |
| This compound | =C(NNC(=S)N)C6H4= | NNC(=N)N |
| Triapine (3-AP) | 3-aminopyridine | H |
| Dp44mT | 2-pyridyl | 2-pyridyl-N,N-dimethyl |
Comparative Performance Data
Direct head-to-head comparative studies of this compound against other thiosemicarbazones across a range of applications are limited in the scientific literature. The following tables summarize available quantitative data from various studies. It is crucial to note that these values were obtained under different experimental conditions (e.g., different cell lines, bacterial strains, incubation times) and therefore do not represent a direct comparison of potency.
Antitumor Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data not available in direct comparison studies | - | - |
| Dp44mT | PANC-1 (Pancreatic) | 0.094 (72h) | [1] |
| PC3 (Prostate) | 0.007 (72h) | [1] | |
| MDA-MB-231 (Breast) | 0.009 (72h) | [1] | |
| U87 (Glioma) | <0.1 (24-72h) | [2] | |
| MCF7 (Breast) | >1.0 (24-72h) | [2] | |
| Triapine | Data not available in direct comparison studies | - | - |
| Other Thiosemicarbazones | |||
| Compound 4h | HT29 (Colon) | 0.07 | [3] |
| Compound 7a | HeLa (Cervical) | 19.1 | [4] |
Antibacterial Activity (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Streptococcus pyogenes | Bacteriostatic action reported | [5] |
| Streptococcus pneumoniae | Bacteriostatic action reported | [5] | |
| Gram-positive cocci | High activity reported | [5] | |
| Other Thiosemicarbazones | |||
| Compound L1 | Bacillus cereus | 10 | [6] |
| Compound 4d | Escherichia coli | ~1.0 | [3] |
| Klebsiella pneumoniae | ~1.0 | [3] | |
| Staphylococcus aureus | ~1.0 | [3] | |
| Nitrofurazone analogue 38 | Staphylococcus epidermidis | 0.002-0.98 | [7] |
| Pyrazoline derivative 24 | Enterococcus faecalis | 32 | [8] |
Mechanisms of Action and Signaling Pathways
Thiosemicarbazones exert their biological effects through various mechanisms, often involving metal chelation and the generation of reactive oxygen species (ROS).
This compound has a multifaceted mechanism of action. It is known to have an affinity for various cellular targets including membranes, nucleic acids, and proteins, which contributes to its overall antibacterial effect[9]. In tumor cells, this compound appears to interfere with the membrane-bound nucleotide system, leading to an increase in intracellular cAMP in leukemia cells and macrophages[9]. This elevation of cAMP is thought to contribute to its antineoplastic activity. Furthermore, this compound has been shown to interact with DNA, with different effects depending on its protonation state[9].
Triapine (3-AP) is a potent inhibitor of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis and repair.[10][11] By chelating iron at the active site of the RNR's R2 subunit, Triapine prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby halting cell proliferation and inducing cell death, particularly in rapidly dividing cancer cells.[10][11] More recent studies have also indicated that Triapine can induce immunogenic cell death (ICD) and upregulate the FAS death receptor via endoplasmic reticulum (ER) stress and NF-κB signaling, suggesting it also modulates the immune system's response to cancer.[12]
Dp44mT exhibits potent anticancer activity through a complex mechanism that involves iron and copper chelation, leading to the generation of ROS.[13][14] This compound targets lysosomes, where it forms a redox-active copper complex. This complex causes lysosomal membrane permeabilization, leading to the release of cathepsins into the cytosol, which in turn triggers the mitochondrial pathway of apoptosis.[14] Dp44mT also activates the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[13] This activation leads to the inhibition of mTORC1, a central controller of cell growth and proliferation, and promotes the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][13]
Visualizing the Pathways
Experimental Protocols
Determination of Antitumor Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[15][16][17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15][17]
Protocol:
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well in 100 µL of culture medium).
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiosemicarbazone compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software.
-
Determination of Antibacterial Activity (Broth Microdilution Method for MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][18]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Protocol:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours) of the test bacterium on a suitable agar plate, select several colonies and suspend them in a sterile broth or saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
In a 96-well microplate, perform serial twofold dilutions of the thiosemicarbazone compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the microplate at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
This compound remains a relevant thiosemicarbazone due to its established antiseptic properties. However, the field has evolved with the development of second-generation thiosemicarbazones like Triapine and Dp44mT, which exhibit potent and selective anticancer activities. While this compound's mechanism involves general interactions with cellular components and modulation of cAMP levels, newer compounds demonstrate more targeted mechanisms, such as the specific inhibition of ribonucleotide reductase by Triapine and the lysosome- and AMPK-pathway-dependent cytotoxicity of Dp44mT. The lack of direct comparative quantitative data underscores the need for future studies to benchmark this compound against these newer agents to fully elucidate its relative therapeutic potential in various disease contexts. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. Examining the Anti-Tumor Activity of Dp44mT-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The anti-tumor agent, Dp44mT, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Triapine used for? [synapse.patsnap.com]
- 11. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 12. The anticancer thiosemicarbazone triapine exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (Dp44mT), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchhub.com [researchhub.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ambazone and Povidone-Iodine as Antiseptic Agents
A comprehensive review of the available scientific literature reveals a significant data gap in the direct comparative antiseptic efficacy of ambazone and povidone-iodine. While povidone-iodine is a well-researched, broad-spectrum antiseptic with extensive supporting data, this compound's publicly available research is limited, primarily focusing on its bacteriostatic properties against specific pharyngeal pathogens. This guide provides a detailed comparison based on the existing data and outlines experimental protocols for a head-to-head evaluation to address the current knowledge gap.
Introduction to the Antiseptics
This compound is an oral antiseptic primarily used for the treatment of acute infections of the oral cavity and throat, such as tonsillitis and gingivitis[1]. It is known for its bacteriostatic action, meaning it inhibits the growth and reproduction of bacteria, particularly against streptococci, pneumococci, and to a moderate extent, staphylococci[2]. Its mechanism of action is not fully understood but is thought to involve interference with membrane-bound nucleotide systems and an affinity for cellular targets like membranes, nucleic acids, and proteins[3][4].
Povidone-iodine (PVP-I) is a broad-spectrum antiseptic complex of polyvinylpyrrolidone and iodine. It is widely used for skin disinfection before and after surgery, treatment of wounds, and disinfection of mucous membranes. Povidone-iodine is known for its bactericidal, fungicidal, and virucidal properties. Its mechanism of action involves the slow release of free iodine, which penetrates microbial cell membranes and oxidizes key cellular components, leading to cell death.
Comparative Antiseptic Properties: A Data-Driven Overview
Due to the limited availability of quantitative data for this compound's antiseptic properties in the public domain, a direct tabular comparison of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a wide range of microorganisms is not feasible at this time. The following sections present the available data for each antiseptic individually.
This compound: Qualitative and Limited Quantitative Insights
This compound is primarily described as a bacteriostatic agent[2]. This means it primarily inhibits bacterial growth rather than directly killing the microorganisms. Its effectiveness is noted against common upper respiratory tract pathogens.
Antimicrobial Spectrum:
-
Effective against: Streptococci (hemolytic and viridans), Pneumococci[1][2].
-
Moderately active against: Staphylococci[2].
A key study by Fulga et al. (2007) on the "Microbial sensitivity to this compound (Faringosept) in pharyngeal samples from patients with acute infections of the upper respiratory tract" is cited in several sources and likely contains valuable quantitative data[5]. However, the full text of this study was not accessible through the conducted searches, representing a critical gap in the available literature for a comprehensive comparison.
Povidone-Iodine: Extensive Quantitative Data
Povidone-iodine exhibits broad-spectrum bactericidal activity, effectively killing a wide range of bacteria, including antibiotic-resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Povidone-Iodine against Various Bacteria
| Bacterial Strain | MIC Range (mg/L) | Reference |
| Staphylococcus aureus | 15.6 - 62.5 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.2 - 125 | |
| Streptococcus pyogenes | 7.8 - 31.2 | |
| Pseudomonas aeruginosa | 125 - 500 | |
| Escherichia coli | 62.5 - 250 |
Table 2: Minimum Bactericidal Concentration (MBC) of Povidone-Iodine against Various Bacteria
| Bacterial Strain | MBC Range (mg/L) | Reference |
| Staphylococcus aureus | 31.2 - 125 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 - 250 | |
| Streptococcus pyogenes | 15.6 - 62.5 | |
| Pseudomonas aeruginosa | 250 - 1000 | |
| Escherichia coli | 125 - 500 |
Mechanisms of Action: A Visual Comparison
The proposed mechanisms of action for this compound and the established mechanism for povidone-iodine are distinct.
Recommended Experimental Protocols for a Direct Comparative Study
To address the existing data gap, the following experimental protocols are recommended for a direct comparison of the antiseptic properties of this compound and povidone-iodine.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of each antiseptic that inhibits the visible growth of a panel of clinically relevant microorganisms.
Methodology: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow:
Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of each antiseptic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Methodology: Subculturing from clear wells of the MIC assay onto agar plates.
Workflow:
Test Organisms: A representative panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (including MRSA), Streptococcus pyogenes, Enterococcus faecalis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.
-
Fungi: Candida albicans.
Conclusion
Povidone-iodine stands as a well-documented, broad-spectrum antiseptic with proven bactericidal efficacy against a wide array of pathogens. In contrast, while this compound has a history of use as a bacteriostatic agent for oral and pharyngeal infections, there is a marked absence of publicly available, peer-reviewed quantitative data to support a direct comparison of its antiseptic potency against povidone-iodine. The provided experimental protocols offer a framework for researchers to conduct such a comparative analysis, which would be invaluable to the scientific and drug development communities. Until such data becomes available, any claims of comparable or superior antiseptic efficacy of this compound over povidone-iodine remain unsubstantiated.
References
- 1. Faringosept - Just for the throat! - Faringosept [faringo.pl]
- 2. kidsapo.com [kidsapo.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Microbial sensitivity to this compound (Faringosept) in pharyngeal samples from patients with acute infections of the upper respiratory tract] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Compounds for Leukemia Research Beyond Ambazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative compounds to Ambazone for leukemia research, focusing on their in vitro efficacy, mechanisms of action, and relevant experimental data. While this compound has been a subject of interest, a diverse range of novel compounds targeting various cellular pathways have emerged as promising candidates for anti-leukemic drug development. This guide aims to equip researchers with the necessary information to explore these alternatives and advance the field of leukemia therapeutics.
Executive Summary
This document compares this compound and its derivative, Dihydrothis compound, with several classes of alternative compounds, including FLT3 inhibitors, mitochondria-targeting agents, and other chemotherapeutics. The comparison is based on their cytotoxic activity in various leukemia cell lines, their mechanisms of action, and detailed experimental protocols for key assays. Due to limited publicly available data on the IC50 values of this compound in common human leukemia cell lines, a direct quantitative comparison is challenging. However, this guide provides a comprehensive overview of the available data for the alternative compounds, offering valuable insights for future research directions.
Comparative Analysis of Anti-Leukemic Compounds
Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound, its derivative, and various alternative compounds in different leukemia cell lines.
Table 1: Comparison of this compound and Dihydrothis compound in Murine Leukemia P388 Model
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | P388 | Antineoplastic Activity | Active (per os d 1-4) | [1] |
| Dihydrothis compound | P388 | Antineoplastic Activity | As active as this compound (per os d 1-4) | [1] |
| Dihydrothis compound | B6D2F1 mice | MTD (i.v.) | 100 mg/kg | [1] |
| Dihydrothis compound | B6D2F1 mice | LD50 (i.v.) | 150 mg/kg | [1] |
Table 2: Cytotoxicity of FLT3 Inhibitors in Human Leukemia Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Lestaurtinib | MOLM-14 | ~3 | [2] |
| MV4-11 | 0.00345 (µM) | [3] | |
| Midostaurin | MOLM-14 | <10 | [4] |
| MV4-11 | <10 | [4] | |
| HL60 | ~250 | [5] | |
| Sorafenib | MV4-11 | 2 | [6] |
| EOL-1 | Not Specified | ||
| Quizartinib | MV4-11 | 0.40 | [7] |
| MOLM-13 | 0.89 | [7] | |
| MOLM-14 | 0.73 | [7] | |
| Crenolanib | Molm14 | 7 | [8] |
| MV4-11 | 8 | [8] | |
| Gilteritinib | MV4-11 | 3.3 ± 0.6 | [9] |
| MOLM-13 | 19.0 ± 3.2 | [9] | |
| MOLM-14 | 25.0 ± 1.0 | [9] |
Table 3: Cytotoxicity of Mitochondria-Targeting Compounds and Other Chemotherapeutics
| Compound | Cell Line | LD50/IC50 | Reference |
| PS127B | MOLM-13 | 90 nM - 3 µM | [10] |
| PS127E | MOLM-13 | 90 nM - 3 µM | [10] |
| Thiosemicarbazone-Ni Complex | Jurkat | Effective at 0.5, 1, 2, 5 µM | [8] |
| 6-Mercaptopurine (6-MP) | Jurkat | IC50: 0.36 µM (solution) | [11] |
Mechanisms of Action and Signaling Pathways
This compound and Dihydrothis compound
The precise mechanism of action for this compound is not fully elucidated but is believed to be multi-faceted, involving interactions with cell membranes and DNA, and an increase in cellular cAMP content. Dihydrothis compound, a soluble derivative, exhibits similar antineoplastic activity to this compound in the P388 leukemia model when administered orally[1].
Figure 1: Proposed mechanism of action for this compound.
FLT3 Inhibitors
FLT3 inhibitors are a class of targeted therapy drugs that specifically inhibit the FMS-like tyrosine kinase 3 (FLT3) receptor, which is frequently mutated in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival. FLT3 inhibitors block the autophosphorylation of the FLT3 receptor, thereby inhibiting downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and STAT pathways.
Figure 2: FLT3 signaling pathway and the action of FLT3 inhibitors.
Mitochondria-Targeting Compounds (PS127 family)
Compounds from the PS127 family exert their anti-leukemic effects by targeting mitochondria. They induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through apoptosis and/or necroptosis. This selective targeting of leukemia cell mitochondria makes them a promising therapeutic strategy.
Figure 3: Mechanism of action of mitochondria-targeting PS127 compounds.
Thiosemicarbazone-Ni Complex and 6-Mercaptopurine
The Thiosemicarbazone-Ni complex is believed to exert its cytotoxic effects by inhibiting topoisomerase II and DNA synthesis[8]. 6-Mercaptopurine (6-MP) is a purine analog that acts as an antimetabolite, interfering with DNA and RNA synthesis.
Experimental Protocols
This section provides detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on leukemia cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 4: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.
Protocol:
-
Cell Treatment: Treat leukemia cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Figure 5: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of a compound on the cell cycle distribution of leukemia cells.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat leukemia cells with the test compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.
-
PI Staining: Stain the cells with a solution containing PI.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Figure 6: Workflow for cell cycle analysis using PI staining.
Conclusion
The landscape of leukemia research is rapidly evolving, with a continuous influx of novel compounds targeting specific molecular vulnerabilities. While this compound remains a compound of interest, the alternatives presented in this guide, particularly the highly specific FLT3 inhibitors and innovative mitochondria-targeting agents, offer promising avenues for the development of more effective and less toxic anti-leukemic therapies. The provided data and experimental protocols are intended to serve as a valuable resource for researchers in their quest to understand and combat leukemia. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Thiosemicarbazone Complexes and 6-MP Suppress Acute Lymphoblastic Leukemia via the NOTCH Signaling Pathway and Regulation of LUNAR1 and NALT1 lncRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Novel mitochondria-targeting compounds selectively kill human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Ambazone: A Comparative Mechanistic Analysis Against Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer mechanism of Ambazone, a thiosemicarbazone derivative, with other established anticancer agents. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound and its Anticancer Potential
This compound (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone) is a synthetic compound belonging to the thiosemicarbazone class of molecules, which have garnered significant interest for their therapeutic properties, including anticancer activity.[1][2] Unlike traditional chemotherapeutic agents that often target rapidly dividing cells indiscriminately, this compound exhibits a multifaceted mechanism of action that appears to involve the modulation of the immune system, interaction with cellular membranes, and interference with DNA processes.[1][3]
Comparative Mechanism of Action
To understand the unique position of this compound in the landscape of anticancer therapies, it is essential to compare its mechanism of action with that of other agent classes.
Key Mechanisms of Action of Selected Anticancer Agents:
| Agent Class | Primary Mechanism of Action | Examples |
| Thiosemicarbazones (including this compound) | Multifaceted: Iron chelation, generation of reactive oxygen species (ROS), inhibition of ribonucleotide reductase, immune modulation, membrane interaction, DNA interaction.[1][4][5] | This compound, Triapine |
| Anthracyclines | DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS).[6] | Doxorubicin |
| Platinum-based Drugs | Covalent binding to DNA, leading to the formation of DNA adducts, which inhibits DNA replication and transcription, ultimately inducing apoptosis. | Cisplatin |
| Alkylating Agents | Covalently attach alkyl groups to DNA bases, leading to DNA damage and cell death. | Cyclophosphamide, Temozolomide |
| Antimetabolites | Interfere with the synthesis of DNA and RNA by acting as substitutes for normal metabolites or by inhibiting key enzymes in nucleic acid synthesis. | Methotrexate, 5-Fluorouracil |
This compound's Multifaceted Approach
This compound's anticancer effects are not attributed to a single mode of action but rather a combination of several mechanisms:
-
Immune System Modulation : Studies suggest that the antineoplastic effect of this compound is, at least in part, mediated by the immune system.[1][3] The antileukemic effect of this compound was found to be diminished in immunocompromised mice, indicating a dependency on a competent immune system for its full therapeutic effect.[3]
-
Membrane Interaction : this compound has been shown to interact with the phospholipid bilayer of cell membranes. This interaction is suggested to be a molecular basis for both its immunological and antineoplastic activities.[1]
-
DNA Interaction : this compound's interaction with DNA is complex. Depending on its protonation state, it can either stabilize or destabilize the DNA secondary structure.[1] This interaction is considered relatively weak compared to classic DNA intercalators but may contribute to its overall cytotoxic effect.[1]
-
Induction of Apoptosis and Cell Cycle Arrest : Like many anticancer agents, this compound is believed to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. Thiosemicarbazones, as a class, are known to induce apoptosis and cell cycle arrest.[7][8][9]
-
Generation of Reactive Oxygen Species (ROS) : A common mechanism for thiosemicarbazones is the generation of reactive oxygen species, which can lead to oxidative stress and subsequent cell death.[10][11][12][13]
-
Inhibition of Ribonucleotide Reductase : Thiosemicarbazones are well-known inhibitors of ribonucleotide reductase, a crucial enzyme for DNA synthesis.[4][14]
Comparison with Doxorubicin and Cisplatin
Doxorubicin , an anthracycline antibiotic, primarily acts by intercalating into DNA, thereby inhibiting the progression of the enzyme topoisomerase II, which is essential for DNA replication.[6] It is also a potent generator of reactive oxygen species.
Cisplatin , a platinum-based compound, forms strong covalent bonds with the purine bases in DNA, leading to the formation of DNA adducts. These adducts physically block DNA replication and transcription, triggering apoptosis.
While all three agents ultimately lead to cancer cell death, their initial targets and mechanisms differ significantly. This compound's reliance on the immune system and its membrane-interactive properties distinguish it from the more direct DNA-damaging effects of doxorubicin and cisplatin.
Quantitative Analysis of Anticancer Activity
Direct comparative studies of this compound with other anticancer agents, presenting quantitative data like IC50 values from the same experimental setup, are limited in the currently available literature. The following table collates IC50 values from various studies to provide a general sense of the cytotoxic potential of these agents against different cancer cell lines.
It is crucial to note that these values are not directly comparable due to variations in experimental conditions (e.g., cell lines, incubation times, assay methods) across different studies.
| Agent | Cancer Cell Line | IC50 Value | Reference |
| Doxorubicin | MCF-7 (Breast) | ~2.8 µg/mL | [15] |
| Doxorubicin | HepG2 (Liver) | Not specified | [16] |
| Doxorubicin | HCT-116 (Colon) | Not specified | [16] |
| Doxorubicin | HeLa (Cervical) | Not specified | [16] |
| Cisplatin | A549 (Lung) | Not specified | [16] |
| Thiazole Derivative | HepG-2 (Liver) | Not specified | [16] |
| Thiazole Derivative | HCT-116 (Colon) | Not specified | [16] |
| Thiazole Derivative | HeLa (Cervical) | Not specified | [16] |
| Thiazole Derivative | MCF-7 (Breast) | Not specified | [16] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the anticancer activity of compounds like this compound.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20][21][22][23]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Visualizations
The anticancer activity of many agents, including thiosemicarbazones, is often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Key Signaling Pathways in Cancer
-
PI3K/Akt/mTOR Pathway : This is a crucial intracellular signaling pathway that promotes cell growth, proliferation, and survival.[24][25][26][27][28] Its aberrant activation is common in many cancers.
-
MAPK/ERK Pathway : This pathway is involved in cell proliferation, differentiation, and survival.[29][30][31][32] Dysregulation of this pathway can lead to uncontrolled cell growth.
-
Apoptosis Pathways (Intrinsic and Extrinsic) : These are the primary pathways leading to programmed cell death.[33][34][35] Anticancer drugs often trigger these pathways to eliminate cancer cells.
Visualizing Mechanisms with Graphviz
The following diagrams, generated using the DOT language, illustrate simplified representations of these key signaling pathways and a general experimental workflow.
Caption: Comparative Mechanisms of Action
Caption: Simplified PI3K/Akt/mTOR Pathway
Caption: In Vitro Anticancer Assay Workflow
Conclusion
This compound presents a compelling profile as an anticancer agent with a mechanism of action that diverges from classical chemotherapeutics. Its immunomodulatory and membrane-interactive properties, in addition to its effects on DNA and cellular redox state, suggest a potential for overcoming resistance mechanisms associated with conventional drugs. However, a clear understanding of its efficacy in direct comparison to standard-of-care agents like doxorubicin and cisplatin requires further investigation through head-to-head preclinical studies that provide robust quantitative data. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research, which will be crucial in determining the clinical potential of this compound in the oncology landscape.
References
- 1. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitoguazone induces apoptosis via a p53-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species: role in the development of cancer and various chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 15. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. embopress.org [embopress.org]
- 21. Cell cycle arrest induces lipid droplet formation and confers ferroptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. embopress.org [embopress.org]
- 23. Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pioglitazone Synthetic Analogue Ameliorates Streptozotocin-Induced Diabetes Mellitus through Modulation of ACE 2/Angiotensin 1-7 via PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 30. embopress.org [embopress.org]
- 31. Obacunone causes sustained expression of MKP-1 thus inactivating p38 MAPK to suppress pro-inflammatory mediators through intracellular MIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 34. mdpi.com [mdpi.com]
- 35. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Topical Antiseptics: Ambazone, Chlorhexidine, and Povidone-Iodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate topical antiseptic is a critical decision in clinical and research settings to prevent and treat infections. This guide provides a detailed comparison of three prominent topical antiseptics: Ambazone, Chlorhexidine, and Povidone-Iodine. While direct head-to-head studies involving this compound are limited, this document synthesizes the available experimental data on its mechanism of action and antimicrobial spectrum and contrasts it with the well-documented properties of Chlorhexidine and Povidone-Iodine. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Mechanisms of Action
The efficacy of a topical antiseptic is fundamentally linked to its mechanism of action. This compound, Chlorhexidine, and Povidone-Iodine employ distinct strategies to eliminate or inhibit microbial growth.
-
This compound: The precise mechanism of action for this compound is still being fully elucidated. However, studies suggest it interferes with the membrane-bound nucleotide system, leading to an increase in intracellular cAMP in certain cells, which may contribute to its antineoplastic activity.[1] Its broad-spectrum antibacterial effect is attributed to its affinity for various cellular targets, including membranes, nucleic acids, and proteins.[1][2] this compound's interaction with the cell membrane is considered a key factor in its biological activities.[2]
-
Chlorhexidine: At physiological pH, chlorhexidine salts release a positively charged cation. This cation binds to the negatively charged bacterial cell walls, disrupting the cell membrane.[3][4] At lower concentrations, this leads to a bacteriostatic effect by causing the leakage of intracellular components.[4][5] At higher concentrations, it is bactericidal, causing the precipitation of cytoplasmic contents.[3][4][5]
-
Povidone-Iodine: This agent is an iodophor, a complex of iodine and a solubilizing carrier, polyvinylpyrrolidone (PVP).[6] The PVP carrier facilitates the slow release of free iodine, which is the active microbicidal agent.[7][8][9] Free iodine rapidly penetrates microbial cell walls and disrupts protein and nucleic acid structure and synthesis by oxidizing key amino acids and fatty acids.[9][10][11][12]
Antimicrobial Spectrum
A crucial factor in selecting an antiseptic is its spectrum of activity against various microorganisms.
-
This compound: Possesses bacteriostatic action against hemolytic streptococcus, Streptococcus pneumoniae, and viridans streptococci.[13] It has also shown activity against gram-positive cocci.[13] Limited information is available on its activity against gram-negative bacteria, fungi, and a wide range of viruses, with one study noting weak antiviral activity against the Sendai virus.[2]
-
Chlorhexidine: Exhibits broad-spectrum activity against gram-positive and gram-negative bacteria, facultative anaerobes, aerobes, and yeasts.[3][4][14] It is particularly effective against gram-positive bacteria.[3] Its antiviral activity is debated and appears to be more effective against enveloped viruses like Herpes Simplex Virus (HSV), Influenza A, and Cytomegalovirus (CMV) than non-enveloped viruses such as polioviruses and adenoviruses.[3][15][16][17]
-
Povidone-Iodine: Demonstrates a broad antimicrobial spectrum, including activity against gram-positive and gram-negative bacteria, fungi, viruses, and protozoa.[7][8][12][18] It is also effective against mycobacteria and has shown virucidal activity against both enveloped and non-enveloped viruses, including coronaviruses.[7][19][20][21][22]
| Feature | This compound | Chlorhexidine | Povidone-Iodine |
| Gram-Positive Bacteria | Effective (especially cocci)[13] | Highly Effective[3] | Highly Effective[7] |
| Gram-Negative Bacteria | Limited Data | Effective[3][4] | Effective[7][12] |
| Fungi | Limited Data | Effective[3][4] | Effective[7][12] |
| Viruses | Weak activity against Sendai virus[2] | Effective against many enveloped viruses[15][17] | Broad-spectrum antiviral activity[19][20] |
| Spores | Not reported | Ineffective[3] | Some activity[6] |
Comparative Efficacy: Chlorhexidine vs. Povidone-Iodine
Direct comparative studies between this compound and other antiseptics are lacking. However, several studies have compared the efficacy of Chlorhexidine and Povidone-Iodine.
| Study Focus | Chlorhexidine | Povidone-Iodine | Key Findings |
| Skin Disinfection (Clean Surgery) | More effective | Less effective | Strong evidence suggests chlorhexidine is more effective than povidone-iodine for clean surgery.[3] |
| Antimicrobial Persistence | High | Low | Chlorhexidine exhibits substantivity, binding to the skin and providing prolonged antimicrobial activity.[4] |
| Activity in Presence of Organic Matter | Activity maintained | Activity reduced | Chlorhexidine's effectiveness is less affected by the presence of blood and other organic materials compared to povidone-iodine.[4] |
Safety and Toxicity Profile
The safety profile of a topical antiseptic is as important as its efficacy.
-
This compound: Studies in animal models indicate no cardiovascular, central nervous system, metabolic, or gastrointestinal side effects with intravenous doses up to 10⁻⁵ mol/kg and oral doses up to 10⁻³ mol/kg.[13]
-
Chlorhexidine: May cause skin irritation, tooth discoloration (with oral use), and allergic reactions.[3][23] A significant concern is its ototoxicity; it can lead to deafness if it enters the middle ear through a perforated eardrum.[3] The FDA has issued a warning about rare but serious allergic reactions.[24]
-
Povidone-Iodine: Generally well-tolerated, but can cause skin irritation and, in rare cases, allergic reactions.[25][26] Systemic absorption of iodine can occur, particularly with prolonged use over large areas, potentially affecting thyroid function.[25] Ingestion can lead to gastrointestinal upset and, in severe cases, more serious complications.[25]
| Adverse Effect | This compound | Chlorhexidine | Povidone-Iodine |
| Skin Irritation | Not extensively reported | Can occur[3][23] | Can occur[25][26] |
| Allergic Reactions | Not extensively reported | Rare but serious reactions reported[3][24] | Rare[25] |
| Systemic Toxicity | Low at therapeutic doses[13] | Ototoxicity is a major concern[3] | Potential for thyroid dysfunction with significant absorption[25] |
| Staining | Not reported | Can stain teeth with oral use[3] | Can stain skin and clothing[8] |
Experimental Protocols
Standardized methods are essential for the comparative evaluation of topical antiseptics. Due to the lack of direct comparative studies involving this compound, a hypothetical experimental workflow is proposed based on established protocols.
Hypothetical Experimental Workflow for Comparative Efficacy
1. Microorganism Selection: A panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and fungi (e.g., Candida albicans), should be selected.
2. Antiseptic Preparation: Standardized solutions of this compound, Chlorhexidine, and Povidone-Iodine would be prepared at various concentrations.
3. In Vitro Testing:
- Minimum Inhibitory Concentration (MIC) Assay: This determines the lowest concentration of an antiseptic that inhibits the visible growth of a microorganism. This can be performed using broth microdilution or agar dilution methods.
- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: This assay determines the lowest concentration of an antiseptic that kills a specified percentage (usually 99.9%) of the initial microbial population.
- Time-Kill Kinetic Assay: This method evaluates the rate at which an antiseptic kills a microbial population over time.
4. Data Analysis: The MIC, MBC/MFC, and time-kill curves for each antiseptic against each microorganism would be determined and statistically compared to establish relative efficacy.
Conclusion and Future Directions
While Chlorhexidine and Povidone-Iodine are well-characterized topical antiseptics with a large body of comparative data, this compound remains a less-studied compound in this context. The available information suggests this compound possesses a unique mechanism of action and a promising antibacterial profile, particularly against gram-positive cocci. However, the lack of direct, head-to-head comparative studies with established antiseptics like Chlorhexidine and Povidone-Iodine represents a significant knowledge gap.
Future research should focus on conducting rigorous in vitro and in vivo studies following standardized protocols to directly compare the efficacy, safety, and antimicrobial spectrum of this compound with other leading topical antiseptics. Such studies are crucial to fully understand the potential clinical utility of this compound and to provide a solid evidence base for its inclusion in the arsenal of topical antimicrobial agents. For drug development professionals, further investigation into this compound's mechanism could also unveil novel targets for antimicrobial drug design.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 4. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]
- 5. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Povidone Iodine, a broad-spectrum antiseptic - Microwin [microwinlabs.com]
- 8. violapharm.com [violapharm.com]
- 9. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. calibrechem.com [calibrechem.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Virucidal efficacy of chlorhexidine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro virucidal effectiveness of a 0.12%-chlorhexidine gluconate mouthrinse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cetylpyridinium chloride and chlorhexidine show antiviral activity against Influenza A virus and Respiratory Syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Commentary: Addressing the Challenges in Antisepsis: Focus on Povidone Iodine [dermatoljournal.com]
- 19. In Vitro Evaluation of the Virucidal Activity of Different Povidone–Iodine Formulations Against Murine and Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Repurposing povidone-iodine to reduce the risk of SARS-CoV-2 infection and transmission: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. poison.org [poison.org]
- 24. fda.gov [fda.gov]
- 25. poison.org [poison.org]
- 26. my.clevelandclinic.org [my.clevelandclinic.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ambazone
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ambazone, a potent antiseptic agent. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-impermeable gloves inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Body Protection | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Handle this compound in a well-ventilated area and avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Step-by-Step Disposal Procedures
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration.[1] Discharging this compound into the environment or sewer systems must be strictly avoided.[1]
Unused or Expired this compound
For pure, unused, or expired this compound, the following steps should be taken:
-
Containment: Keep the chemical in a suitable, closed, and properly labeled container for disposal.[1]
-
Professional Disposal: Arrange for the removal of the contained this compound by a licensed chemical destruction plant.[1]
-
Controlled Incineration: Alternatively, controlled incineration with flue gas scrubbing is a suitable disposal method.[1] This should be performed by a certified waste management service.
Contaminated Materials and Packaging
Materials that have come into contact with this compound, including personal protective equipment (PPE), labware, and empty containers, require careful handling and disposal.
-
Contaminated PPE and Labware:
-
Collect all contaminated items, such as gloves, wipes, and disposable lab coats.
-
Place them in a designated, sealed biohazard box or a suitable container for hazardous waste.[2]
-
Dispose of the container through a licensed chemical waste handler.
-
-
Empty Containers:
-
Containers can be triple-rinsed (or the equivalent) with a suitable solvent.[1] The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container can be offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]
-
Accidental Spills
In the event of a spill, immediate action is required to contain and clean the area safely.
-
Ensure Ventilation and Evacuate: Ensure adequate ventilation and evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Remove Ignition Sources: Remove all sources of ignition and use spark-proof tools.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound and associated contaminated materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
